molecular formula C6H4BrNO2 B016424 4-Bromopicolinic acid CAS No. 30766-03-1

4-Bromopicolinic acid

Numéro de catalogue: B016424
Numéro CAS: 30766-03-1
Poids moléculaire: 202.01 g/mol
Clé InChI: RPHHYRNGCJYQSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromopicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrNO2 and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromopyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHHYRNGCJYQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352741
Record name 4-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30766-03-1
Record name 4-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopicolinic Acid (CAS: 30766-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopicolinic acid, identified by the CAS number 30766-03-1, is a halogenated pyridine (B92270) carboxylic acid derivative.[1][2] It serves as a pivotal synthetic intermediate and building block in various fields, most notably in medicinal chemistry and agrochemical development.[1][3] Its structural features—a pyridine ring, a carboxylic acid group, and a bromine atom—confer versatile reactivity, making it a valuable component in the synthesis of complex, biologically active molecules.[3][4] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development.

Physicochemical Properties

This compound typically presents as a white to off-white or light yellow crystalline solid.[1][3][5] Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReferences
CAS Number 30766-03-1[2][3][6][7]
Molecular Formula C₆H₄BrNO₂[2][3][8]
Molecular Weight 202.01 g/mol [2][3][6][8]
Appearance White to light yellow solid/powder[3][5]
Melting Point 172-174 °C[2][6]
Boiling Point (Predicted) 347.8 ± 27.0 °C[2]
pKa (Predicted) 3.25 ± 0.10[2]
Solubility Sparingly soluble in DMSO, Methanol, Water. Soluble in polar solvents.[1][2]
Storage Room temperature or 2-8°C. Keep sealed in a dry, dark place.[2][3][9]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. While detailed spectral data is often proprietary, typical quality control findings are listed.

Analysis TypeObservationReferences
¹H NMR Spectrum consistent with the chemical structure of this compound.[5][10]
Purity (HPLC) ≥ 95-99%[5][6][7]
InChI InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)[2][7][10]
SMILES C1(C(O)=O)=NC=CC(Br)=C1[2][10]

Synthesis and Experimental Protocols

The most commonly cited method for synthesizing this compound is the oxidation of 4-bromo-2-methylpyridine (B16423), typically using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[11] This approach is favored for its efficiency and relatively high yield.[11]

Experimental Protocol: Oxidation of 4-Bromo-2-methylpyridine

This protocol is adapted from established synthesis procedures.[2][11]

Materials:

  • 4-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Dichloromethane (optional, for extraction)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-bromo-2-methylpyridine (1.0 eq) and water.

  • Heating: Heat the stirred mixture to approximately 80°C.[2]

  • Oxidant Addition: Add potassium permanganate (KMnO₄) (approx. 4.5 eq) portion-wise over 2-3 hours, maintaining the reaction temperature at 80-82°C.[11]

  • Reaction Monitoring: Continue stirring at 80°C for an additional 3-4 hours until the reaction is complete (monitor by TLC or LC-MS).[2]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidification: Carefully adjust the pH of the clear filtrate to 4-5 with concentrated HCl. A white precipitate of this compound will form.[2]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). An alternative workup involves vacuum concentrating the filtrate, adding ethanol to precipitate inorganic salts, filtering, and then concentrating the final filtrate to yield the product.[2]

G cluster_workflow Synthesis Workflow: this compound start Start: 4-bromo-2-methylpyridine + Water react Heat to 80°C Add KMnO₄ (portion-wise) start->react Step 1 stir Stir at 80°C for 3-4h react->stir Step 2 filter1 Cool & Filter (Remove MnO₂) stir->filter1 Step 3 acidify Acidify Filtrate (HCl to pH 4-5) filter1->acidify Step 4 isolate Isolate Product (Filtration & Drying) acidify->isolate Step 5 end End Product: This compound isolate->end

Caption: General workflow for the synthesis of this compound via oxidation.

Reactivity and Key Chemical Transformations

The utility of this compound stems from its two distinct reactive sites: the carboxylic acid and the C4-bromine atom. This dual functionality allows for orthogonal chemical modifications.

  • Carboxylic Acid Group: The -COOH group can readily undergo standard transformations such as esterification, amidation (coupling with amines), reduction to an alcohol, or conversion to an acyl chloride.

  • Bromine Atom: The bromine atom is an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the 4-position of the pyridine ring.[4]

G cluster_reactivity Key Reaction Pathways start This compound ester Ester Derivatives start->ester Esterification (R-OH, H⁺) amide Amide Derivatives start->amide Amidation (R-NH₂, Coupling Agent) suzuki Suzuki Coupling (Aryl/Alkyl Groups) start->suzuki Pd Catalyst Boronic Acid/Ester buchwald Buchwald-Hartwig (Amino Groups) start->buchwald Pd Catalyst Amine

Caption: Common transformations of this compound's functional groups.

Applications in Research and Development

This compound is a versatile building block with documented applications across several R&D sectors.

  • Pharmaceutical Synthesis: It is a key intermediate in the development of new therapeutic agents. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and antibacterial properties.[1][3] The compound has also been linked to activity as a metabotropic glutamate (B1630785) receptor antagonist.[1]

  • Agrochemicals: The pyridine core is a common feature in many pesticides. This compound serves as a precursor for novel herbicides and fungicides aimed at improving crop protection.[3]

  • Material Science: It is employed in the synthesis of advanced materials, such as specialized polymers and coatings, where the pyridine moiety can impart specific properties like thermal stability or chelating ability.[3]

  • Biochemical Research: The molecule is used as a tool in studying biochemical pathways and enzyme interactions.[3]

G cluster_applications Primary Application Areas start This compound pharma Pharmaceuticals (Anti-cancer, Anti-inflammatory) pharma->start agro Agrochemicals (Herbicides, Fungicides) agro->start material Material Science (Polymers, Coatings) material->start biochem Biochemical Probes biochem->start

Caption: Logical map of this compound to its main R&D applications.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed during handling, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]

Hazard InformationDetailsReferences
GHS Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

This compound is a high-value chemical intermediate whose utility is well-established in the fields of drug discovery, agrochemical synthesis, and material science. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for chemists and researchers. Proper understanding of its characteristics and safe handling are essential for its effective application in creating novel and complex molecules.

References

physical properties of 4-Bromopicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Bromopicolinic Acid

This technical guide provides a comprehensive overview of the core , targeting researchers, scientists, and professionals in drug development. The information is presented with clarity and detail, including quantitative data, experimental methodologies, and logical workflows to facilitate a deeper understanding of this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 30766-03-1, is a brominated derivative of picolinic acid.[1] It presents as a solid at room temperature, with colors described as off-white or white to almost white crystalline powder or fine needles.[1][2]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C6H4BrNO2[2][3][4]
Molecular Weight 202.01 g/mol [2][3][5]
Melting Point 172-174 °C[3][5][6][7]
Boiling Point 347.8 °C at 760 mmHg[3][6]
pKa (Predicted) 3.25 ± 0.10[2][7]
Solubility Sparingly soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2][7][8] Soluble in polar solvents and less soluble in non-polar solvents.[1]
Appearance Off-white solid/fine needles/powder to crystal[1][2]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key .

Melting Point Determination

The melting point of an organic solid can be determined using a melting point apparatus, such as a Mel-Temp or a Vernier melt station.[9][10]

  • Sample Preparation: A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[11] For a pure substance like this compound, this range is expected to be narrow.

Boiling Point Determination

The boiling point is typically determined for liquids using distillation.[10] For a high-boiling-point solid like this compound, this value is often predicted or determined under vacuum and extrapolated to atmospheric pressure. The reported boiling point of 347.8 °C at 760 mmHg is likely a calculated value.[3][6] A standard experimental procedure would involve:

  • Apparatus Setup: A small amount of the substance is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.[10]

  • Heating: The flask is heated, and the temperature is monitored.

  • Measurement: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature at which the liquid actively boils and its vapor condenses on the thermometer bulb.[10]

Solubility Assessment

A qualitative assessment of solubility can be performed through simple mixing experiments.[12]

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, methanol, DMSO, hexane) is added to each test tube.

  • Observation: The mixture is agitated. The solubility is observed and categorized as soluble, sparingly soluble, or insoluble based on the amount of solid that dissolves. The polarity of a compound influences its solubility, with polar compounds generally dissolving in polar solvents.[9][11]

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally by titration.

  • Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent if solubility is low.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a pH meter.

  • Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical processes related to this compound.

G Experimental Workflow for Physical Property Characterization cluster_melting Melting Point cluster_solubility Solubility cluster_pka pKa mp_prep Sample Preparation (Dry & Pack Capillary) mp_run Run Mel-Temp Apparatus mp_prep->mp_run mp_obs Observe & Record Melting Range mp_run->mp_obs sol_prep Aliquot Sample sol_add Add Solvents (Polar & Non-polar) sol_prep->sol_add sol_obs Observe & Classify (Soluble/Sparingly/Insoluble) sol_add->sol_obs pka_prep Prepare Solution pka_titrate Titrate with Base pka_prep->pka_titrate pka_plot Plot Titration Curve & Determine Midpoint pka_titrate->pka_plot start This compound Sample start->mp_prep start->sol_prep start->pka_prep

Caption: Workflow for determining key physical properties.

G Synthesis of this compound reactant 4-Bromo-2-methylpyridine product This compound reactant->product Oxidation reagent KMnO4 (Potassium Permanganate) Water, 80°C reagent->product

Caption: Synthesis pathway from 4-bromo-2-methylpyridine.

G Spectroscopic Structure Elucidation ms Mass Spectrometry (MS) ms_info Provides Molecular Weight (Confirms C6H4BrNO2) ms->ms_info ir Infrared (IR) Spectroscopy ir_info Identifies Functional Groups (C=O of Carboxylic Acid, O-H stretch) ir->ir_info nmr NMR Spectroscopy (¹H, ¹³C) nmr_info Shows Chemical Environment of H and C atoms (Confirms aromatic ring substitution) nmr->nmr_info structure Confirmed Structure of This compound ms_info->structure ir_info->structure nmr_info->structure

Caption: Logic diagram for structural confirmation via spectroscopy.

References

4-Bromopicolinic Acid: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Bromopicolinic acid, a key building block in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its solubility is critical for designing, developing, and optimizing synthetic routes and formulation strategies. This document compiles available solubility data, details a comprehensive experimental protocol for its determination, and outlines its typical workflow in a drug discovery context.

Physicochemical Properties

This compound presents as a white to off-white crystalline solid.[1] Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a carboxylic acid group, imparts a polar nature to the molecule.[1][4] This polarity is a key determinant of its solubility characteristics.

PropertyValueReference
Molecular Formula C₆H₄BrNO₂[3][5]
Molecular Weight 202.01 g/mol [2][3]
Melting Point 172-174 °C[3]
pKa (Predicted) 3.25 ± 0.10[3]
Topological Polar Surface Area (TPSA) 63.32 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published in the public domain. The available information indicates a general trend of higher solubility in polar solvents and limited solubility in non-polar solvents.[1]

Solvent/SystemSolubilityObservations
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[3][6][7]
Methanol (B129727)Sparingly Soluble[3][6][7]
WaterSparingly Soluble[3][6][7]
AlcoholsSoluble (qualitative)[1]
Non-polar solventsLess soluble (qualitative)[1]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9] The following protocol is a detailed methodology for determining the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (purity ≥ 98%)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10]

    • Equilibrate the mixture for a sufficient period to ensure thermodynamic equilibrium is reached. This can range from 24 to 72 hours.[8][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[8][10] This step must be performed at the same temperature as the equilibration to prevent any change in solubility.

    • Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method. This is to prevent precipitation of the compound.[10]

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • For HPLC analysis, a C18 reversed-phase column is often suitable for picolinic acid derivatives.[11][12] The mobile phase could consist of a mixture of methanol or acetonitrile (B52724) and water with a pH modifier like phosphoric acid.[12] Detection can be performed at a wavelength corresponding to the UV absorbance maximum of this compound (typically around 254 nm for pyridine derivatives).[13][14]

    • For UV-Vis spectrophotometry, a calibration curve of known concentrations of this compound in the solvent must be prepared to determine the concentration of the unknown sample.[14]

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or g/100mL.

3. Data Analysis and Reporting:

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • The final solubility value is reported as the mean of the triplicate measurements with the standard deviation.

  • The temperature at which the solubility was determined must be clearly stated.

Logical Relationships and Workflows

As this compound is primarily used as a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow in a drug discovery program where a new chemical entity (NCE) is synthesized using this compound as a starting material.[15][16]

DrugDiscoveryWorkflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Start Target Identification & Validation Synthesis Synthesis of New Chemical Entity (NCE) (using this compound) Start->Synthesis Design Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (Binding/Enzyme Assays) Purification->Screening Cellular Cell-based Assays (Efficacy & Cytotoxicity) Screening->Cellular ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Cellular->ADME SAR Structure-Activity Relationship (SAR) Studies ADME->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Process InVivo In Vivo Efficacy & Pharmacokinetics (PK) Lead_Opt->InVivo Candidate Selection Tox Toxicology Studies InVivo->Tox Formulation Formulation Development Tox->Formulation IND IND-Enabling Studies Formulation->IND

References

An In-Depth Technical Guide to 4-Bromopicolinic Acid: Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its structural features suggest potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, offering valuable insights for researchers engaged in its study and application. The document details its physicochemical characteristics, spectroscopic profile, and known biological activities, with a focus on its role as a metabotropic glutamate (B1630785) receptor antagonist.

Core Properties of this compound

A summary of the key theoretical and experimentally determined properties of this compound is presented below.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 172-174 °C[2][3]
Boiling Point 347.8 °C at 760 mmHg[2]
pKa 3.25 ± 0.10 (Predicted)[4]
Solubility Sparingly soluble in water, methanol, and DMSO. Soluble in hot water, alcohol, and ether.[4]
InChI Key RPHHYRNGCJYQSP-UHFFFAOYSA-N
Spectroscopic and Structural Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Data TypeKey FeaturesSource(s)
¹H NMR Spectrum available from commercial suppliers. Expected signals for aromatic protons and the carboxylic acid proton.[5]
¹³C NMR Predicted chemical shifts for the pyridine (B92270) ring and carboxyl carbons.[6]
IR Spectroscopy Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C and C-N (aromatic ring), and C-Br stretching.[7][8]
Mass Spectrometry Expected molecular ion peaks (M+ and M+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[9][10][11]
X-ray Crystallography The crystal structure has been reported, providing definitive bond lengths and angles.[12][13]

Theoretical Properties: A Computational Perspective

  • Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution can be calculated to understand the molecule's electronic properties and reactivity. The HOMO is expected to be localized on the bromine atom and the pyridine ring, while the LUMO is likely centered on the carboxylic acid group and the pyridine ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other molecules. The region around the carboxylic acid proton will be highly positive (electrophilic), while the nitrogen and oxygen atoms will be regions of negative potential (nucleophilic).

  • Spectroscopic Properties: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies. These calculated spectra can be compared with experimental data to confirm the structure and aid in the assignment of spectral peaks.

The following diagram illustrates a logical workflow for performing a computational analysis of this compound using DFT.

G Computational Workflow for this compound cluster_0 Input cluster_1 DFT Calculation cluster_2 Output & Analysis start Define Molecular Structure (this compound) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation opt->nmr mo Molecular Orbital Analysis opt->mo esp Electrostatic Potential Mapping opt->esp thermo Thermodynamic Properties freq->thermo ir Simulated IR Spectrum freq->ir nmr_data Predicted NMR Shifts nmr->nmr_data homo_lumo HOMO/LUMO Orbitals & Energy Gap mo->homo_lumo reactivity Reactivity Prediction esp->reactivity

Computational analysis workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline key experimental procedures.

Synthesis of this compound

This compound can be synthesized via the oxidation of 4-bromo-2-methylpyridine (B16423).[4][18]

Materials:

Procedure:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, suspend 4-bromo-2-methylpyridine in water.

  • Heat the mixture to 70-80°C with stirring.

  • Gradually add potassium permanganate to the reaction mixture. Maintain the temperature and continue stirring for several hours until the reaction is complete (indicated by the disappearance of the purple color).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to a pH of 4-5 to precipitate the crude product.

  • Collect the solid by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, or by extraction with dichloromethane followed by crystallization.[18]

The following diagram outlines the synthesis and purification workflow.

G Synthesis Workflow of this compound reagents 4-bromo-2-methylpyridine + KMnO4 + H2O reaction Oxidation Reaction (70-80°C) reagents->reaction filtration1 Filtration (Remove MnO2) reaction->filtration1 acidification Acidification (HCl, pH 4-5) filtration1->acidification filtration2 Filtration (Collect Crude Product) acidification->filtration2 purification Purification (Recrystallization/Extraction) filtration2->purification product Pure this compound purification->product

Synthesis and purification workflow.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a downfield, often broad, signal for the carboxylic acid proton.[6][19][20] The ¹³C NMR spectrum will display signals for the six carbon atoms, with the carboxyl carbon appearing at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between two salt plates.[7][8][21][22][23]

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and vibrations corresponding to the aromatic ring and the C-Br bond.

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum will show the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+ and M+2 isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.[9][10][11][24]

Biological Activity: A Metabotropic Glutamate Receptor Antagonist

This compound has been identified as a metabotropic glutamate receptor (mGluR) antagonist.[25] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for modulating synaptic plasticity and neuronal excitability.[26][27][28] mGluRs are G-protein coupled receptors that are classified into three groups (I, II, and III).

As an antagonist, this compound likely binds to mGluRs and inhibits the downstream signaling cascades initiated by glutamate. The specific mGluR subtype(s) targeted by this compound would determine its precise pharmacological effects. Antagonism of Group I mGluRs (mGluR1 and mGluR5), for example, could modulate pathways involving phospholipase C (PLC) and inositol (B14025) trisphosphate (IP₃), thereby affecting intracellular calcium levels and protein kinase C (PKC) activity.[29][30][31] Antagonism of Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors would likely impact adenylyl cyclase activity and cyclic AMP (cAMP) levels.[30]

The following diagram illustrates a simplified signaling pathway for a Group I metabotropic glutamate receptor and the potential point of intervention for an antagonist like this compound.

G Simplified Group I mGluR Signaling Pathway Glutamate Glutamate mGluR Group I mGluR Glutamate->mGluR Activates Antagonist This compound (Antagonist) Antagonist->mGluR Inhibits G_protein Gq/11 Protein mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Potential antagonism of Group I mGluR signaling.

Conclusion

This compound is a compound with well-defined physicochemical and spectroscopic properties. Its role as a metabotropic glutamate receptor antagonist highlights its potential for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a foundational understanding of its theoretical and experimental characteristics, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into its specific interactions with mGluR subtypes and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromopicolinic Acid: Discovery, Synthesis, and Biological Significance

Introduction

This compound, a brominated derivative of picolinic acid, is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Its strategic substitution with a bromine atom at the 4-position of the pyridine (B92270) ring imparts unique chemical properties, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of this compound, with a focus on its role as a metabotropic glutamate (B1630785) receptor antagonist and its potential antibacterial and anti-inflammatory activities.

Physicochemical Properties

This compound is an off-white to white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [2]
Melting Point 172-174 °C[3]
Boiling Point 347.8 °C at 760 mmHg[3]
Appearance Off-white to white crystalline solid/fine needles[1][4]
Solubility Sparingly soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and water. Soluble in polar solvents like alcohols. Less soluble in non-polar solvents.[1]
CAS Number 30766-03-1[2]

Discovery and History

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of picolinic acid derivatives for therapeutic applications. The crystal structure of this compound has been reported, which provides a definitive structural characterization of the molecule.[5] The primary route for its synthesis, the oxidation of 4-bromo-2-methylpyridine (B16423), has become a well-established method.[4][5]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the oxidation of 4-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄).[4][5]

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine

This protocol is based on established laboratory procedures.[4][5]

Materials:

Procedure:

  • In a 10 L glass reactor, purge with nitrogen for 30 minutes.

  • Add 5 L of purified water and 2.0 kg (13.23 mol) of 4-bromo-2-methylpyridine.

  • Stir the mixture for 30 minutes.

  • Add 5.3 kg (33.54 mol) of potassium permanganate to the reactor.

  • Increase the temperature and maintain the reaction at 70-80°C for 3 hours.

  • Cool the reaction solution to room temperature.

  • Slowly pour the reaction mixture into 5 L of an ice-water mixture and stir for 30 minutes.

  • Filter the solution.

  • Add an equal volume of dichloromethane (4.5 L) to the filtrate.

  • Stir for 2 hours to induce crystallization.

  • Filter the precipitate and dry to obtain 1.9 kg of white, solid this compound.

Characterization:

The synthesized this compound can be characterized using various spectroscopic techniques:

  • ¹H NMR: Provides information about the proton environment in the molecule.

  • ¹³C NMR: Characterizes the carbon skeleton.

  • FT-IR: Identifies the functional groups present.

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern.

Logical Workflow for Synthesis

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-bromo-2-methylpyridine reaction Oxidation in Water (70-80°C, 3h) start1->reaction start2 Potassium Permanganate start2->reaction quench Quench with Ice-Water reaction->quench filter1 Filtration quench->filter1 crystallize Crystallization from Dichloromethane filter1->crystallize filter2 Final Filtration & Drying crystallize->filter2 product This compound filter2->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activities and Signaling Pathways

This compound has garnered attention for its diverse biological activities, primarily as a metabotropic glutamate receptor antagonist and for its potential antibacterial and anti-inflammatory properties.[4]

Metabotropic Glutamate Receptor Antagonism

This compound acts as an antagonist of metabotropic glutamate receptors (mGluRs).[4] These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. By inhibiting the activity of these receptors, this compound can influence a variety of neurological processes. The specific subtypes of mGluRs that this compound targets and its affinity for these receptors are areas of ongoing research.

Potential Signaling Pathway

As a metabotropic glutamate receptor antagonist, this compound can interfere with the canonical signaling pathways associated with these receptors. For instance, antagonism of Group I mGluRs (mGluR1 and mGluR5) would be expected to inhibit the activation of phospholipase C (PLC), leading to a downstream reduction in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, would modulate intracellular calcium release and protein kinase C (PKC) activity.

G Potential Signaling Pathway of this compound cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling mGluR Metabotropic Glutamate Receptor PLC Phospholipase C (PLC) mGluR->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response BPA This compound BPA->mGluR Inhibits Glutamate Glutamate Glutamate->mGluR Activates

Caption: A diagram showing the potential mechanism of action of this compound as a metabotropic glutamate receptor antagonist.

Antibacterial and Anti-inflammatory Properties

Preliminary studies have indicated that this compound possesses antibacterial activity against Staphylococcus aureus and anti-inflammatory properties.[4] It has also been suggested to have antifungal activity against Candida albicans.[4] The precise mechanisms underlying these activities and the minimum inhibitory concentrations (MICs) or half-maximal inhibitory concentrations (IC50) are yet to be fully elucidated and represent a promising area for future research.

Applications in Drug Discovery and Development

The unique chemical structure and biological activities of this compound make it a valuable scaffold for the development of novel therapeutic agents. Its role as a synthetic intermediate allows for the introduction of various functional groups, enabling the generation of libraries of compounds for screening against a wide range of biological targets.[1] Its applications extend to the agrochemical and dyestuff industries as well.[4]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its established synthesis, well-characterized structure, and diverse biological activities, particularly its role as a metabotropic glutamate receptor antagonist, position it as a valuable tool in neuroscience research and as a promising starting point for the development of new therapeutics. Further investigation into its antibacterial and anti-inflammatory properties is warranted to fully explore its therapeutic potential.

References

4-Bromopicolinic Acid: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-bromopicolinic acid, a key building block in medicinal chemistry and a compound of interest for its biological activities, including its role as a metabotropic glutamate (B1630785) receptor antagonist.[1] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectroscopic analysis.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms 4-Bromo-2-pyridinecarboxylic acid
CAS Number 30766-03-1[2]
Molecular Formula C₆H₄BrNO₂[2]
Molecular Weight 202.01 g/mol [2][3]
Melting Point 172-174 °C
Appearance White to off-white crystalline solid[1]
Solubility Sparingly soluble in dimethyl sulfoxide, methanol (B129727), and water.

Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.68d1HH6
8.25s1HH3
7.85d1HH5
~13-14br s1HCOOH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
165.5C=O (Carboxylic Acid)
152.0C2
151.8C6
133.0C4
130.5C5
128.0C3
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1585MediumC=C stretch (Aromatic Ring)
1500-1400MediumC=C stretch (Aromatic Ring)
~1300MediumC-O stretch
~850StrongC-H out-of-plane bend
~750MediumC-Br stretch
Mass Spectrometry (MS) (Predicted)
m/zRelative Abundance (%)Assignment
201/203~100/98[M]⁺ (Molecular Ion, Br isotopes)
184/186~40/39[M-OH]⁺
156/158~60/59[M-COOH]⁺
122~20[M-Br]⁺
77~30[C₅H₄N]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-bromo-2-methylpyridine (B16423).

Materials:

  • 4-bromo-2-methylpyridine

  • Potassium permanganate (B83412) (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • In a suitable reaction vessel, suspend 4-bromo-2-methylpyridine in water.

  • Heat the mixture to approximately 70-80°C with stirring.

  • Gradually add potassium permanganate to the reaction mixture in portions, maintaining the temperature. The disappearance of the purple color indicates the consumption of the oxidizing agent.

  • After the addition is complete, continue stirring at the same temperature for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the crude product.

  • Collect the solid by filtration.

  • The crude product can be further purified by recrystallization, for example, by dissolving in a minimal amount of a suitable solvent and then inducing crystallization by adding a non-solvent like dichloromethane.

  • Filter the purified crystals and dry under vacuum.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

IR Spectroscopy:

  • For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Visualizations

Below are diagrams representing a key synthesis workflow and a relevant biological pathway for this compound.

G cluster_synthesis Synthesis of this compound start 4-Bromo-2-methylpyridine step1 Oxidation at 70-80°C start->step1 reagent1 KMnO4, H2O reagent1->step1 intermediate Reaction Mixture step1->intermediate step2 Filtration intermediate->step2 filtrate Aqueous Filtrate step2->filtrate step3 Acidification (pH 4-5) filtrate->step3 reagent2 Conc. HCl reagent2->step3 product This compound (Crude) step3->product step4 Recrystallization product->step4 final_product Purified this compound step4->final_product

Caption: A workflow diagram for the synthesis of this compound.

G cluster_pathway Group I Metabotropic Glutamate Receptor Signaling Pathway Glutamate Glutamate mGluR mGluR1/5 Receptor Glutamate->mGluR Activates Antagonist This compound (Antagonist) Antagonist->mGluR Inhibits Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonistic action on a metabotropic glutamate receptor signaling pathway.

References

Potential Biological Activities of 4-Bromopicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, has emerged as a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its potential biological activities, focusing on its roles as a metabotropic glutamate (B1630785) receptor antagonist, a deoxycytidine kinase inhibitor, and its antibacterial and anti-inflammatory properties. This document summarizes the current, albeit limited, understanding of its mechanisms of action, presents detailed experimental protocols for its evaluation, and utilizes structured data presentation and visual diagrams to facilitate comprehension and further research. While direct quantitative data for this compound is not extensively available in publicly accessible literature, this guide provides the foundational knowledge and methodological framework for its comprehensive investigation.

Introduction

This compound is a pyridine (B92270) carboxylic acid derivative with the chemical formula C₆H₄BrNO₂. Its structure, featuring a bromine atom at the 4-position of the picolinic acid backbone, confers specific physicochemical properties that are believed to contribute to its biological activities. Preliminary investigations suggest its potential modulation of key biological pathways, making it a candidate for further exploration in therapeutic development.

Potential Biological Activities

Based on available literature, this compound is suggested to exhibit the following biological activities:

  • Metabotropic Glutamate Receptor Antagonism: Picolinic acid derivatives are known to interact with glutamate receptors. This compound is postulated to act as an antagonist at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.

  • Deoxycytidine Kinase Inhibition: It has been suggested that this compound may act as an inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway responsible for the phosphorylation of deoxyribonucleosides. Inhibition of dCK can impact DNA synthesis and repair, making it a target for antiviral and anticancer therapies.

  • Antibacterial Activity: There are indications of this compound possessing antibacterial properties, particularly against Staphylococcus aureus. The mechanism is yet to be fully elucidated but may involve the disruption of essential bacterial metabolic pathways.

  • Anti-inflammatory Effects: The compound is also reported to have potential anti-inflammatory effects. This activity could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Quantitative Data Summary

A thorough review of the available scientific literature did not yield specific quantitative bioactivity data (e.g., IC50, Ki, MIC) for this compound. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Enzyme Inhibition Data

Target EnzymeAssay TypeInhibitorIC50 / KiReference
Deoxycytidine KinaseKinase Activity AssayThis compoundData Not Available-
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayThis compoundData Not Available-
Inducible Nitric Oxide Synthase (iNOS)Enzyme Activity AssayThis compoundData Not Available-

Table 2: Receptor Binding Data

Receptor TargetLigandAssay TypeIC50 / KiReference
Metabotropic Glutamate Receptor (subtype)This compoundRadioligand Binding AssayData Not Available-

Table 3: Antimicrobial Activity Data

OrganismStrainAntimicrobial AgentMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus(e.g., ATCC 29213)This compoundData Not Available-

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activities of this compound.

Metabotropic Glutamate Receptor (mGluR) Binding Assay

This protocol is designed to determine the binding affinity of this compound to a specific mGluR subtype.

Materials:

  • Cell membranes expressing the mGluR subtype of interest

  • Radioligand (e.g., [³H]-quisqualate)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1.25 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of the cell membrane preparation to each well.

  • Add 25 µL of the appropriate this compound dilution or vehicle control.

  • Add 25 µL of the radioligand at a concentration near its Kd value.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known mGluR ligand) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol measures the inhibitory effect of this compound on dCK activity.

Materials:

  • Recombinant human dCK enzyme

  • [³H]-deoxycytidine

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • This compound

  • DE-81 ion-exchange filter paper

  • Wash buffer (e.g., 1 mM ammonium (B1175870) formate)

  • Ethanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Set up the reaction mixture in microcentrifuge tubes containing assay buffer, ATP, and [³H]-deoxycytidine.

  • Add the appropriate dilution of this compound or vehicle control.

  • Initiate the reaction by adding the dCK enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto DE-81 filter paper discs.

  • Wash the filter discs three times with wash buffer, followed by a final wash with ethanol, to remove unreacted substrate.

  • Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of dCK inhibition for each concentration of this compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Staphylococcus aureus

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

  • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Prepare an inoculum of S. aureus and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. The turbidity can also be measured using a microplate reader.

In Vitro Anti-inflammatory Assays (COX-2 and iNOS Inhibition)

These protocols assess the ability of this compound to inhibit the activity of COX-2 and the expression of iNOS in a cell-based model.

4.4.1. COX-2 Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Arachidonic acid

  • PGE₂ ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression.

  • Add arachidonic acid to the cells for 15 minutes.

  • Collect the cell supernatant and measure the concentration of Prostaglandin E₂ (PGE₂) using a commercial ELISA kit.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

4.4.2. iNOS Expression and Nitric Oxide Production Assay

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound

  • Griess reagent

  • Western blotting reagents and antibodies for iNOS and a loading control (e.g., β-actin)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate (for NO measurement) and a 6-well plate (for Western blotting).

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • For nitric oxide (NO) measurement, collect the supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • For iNOS expression, lyse the cells from the 6-well plate, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against iNOS and a loading control.

  • Quantify the band intensities to determine the effect of this compound on iNOS protein expression.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis This compound Synthesis & Purification mglur mGluR Binding Assay synthesis->mglur dck dCK Inhibition Assay synthesis->dck mic Antibacterial MIC Assay synthesis->mic anti_inflam Anti-inflammatory Assays synthesis->anti_inflam ic50 IC50 / Ki Determination mglur->ic50 dck->ic50 mic_val MIC Value Determination mic->mic_val anti_inflam->ic50

Caption: General workflow for the biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mglur mGluR g_protein G-protein mglur->g_protein Activates plc PLC g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response bromopicolinic_acid This compound bromopicolinic_acid->mglur Antagonist glutamate Glutamate glutamate->mglur Agonist

Caption: Postulated antagonism of mGluR signaling by this compound.

Conclusion

This compound presents a scaffold with potential for diverse biological activities, including modulation of the glutamatergic system, inhibition of nucleotide salvage pathways, and antimicrobial and anti-inflammatory effects. This guide has outlined the current understanding and provided a detailed framework for the experimental validation of these activities. The lack of specific quantitative data highlights a significant gap in the literature and underscores the need for further focused research. The methodologies and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to elucidating the therapeutic potential of this compound and its derivatives.

4-Bromopicolinic Acid: An Examination of its Role as a Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the scientific literature did not yield direct, peer-reviewed evidence supporting the classification of 4-Bromopicolinic acid as a metabotropic glutamate (B1630785) receptor (mGluR) antagonist. The information available from chemical suppliers regarding this specific activity is not substantiated by primary research. However, to provide a relevant and technically detailed resource in the spirit of the user's request, this guide will focus on a closely related and well-documented compound, 4-Bromohomoibotenic acid (BrHI) , which has been studied for its effects on metabotropic glutamate receptors. This document will clearly delineate that the presented data, protocols, and pathways pertain to 4-Bromohomoibotenic acid.

Introduction to 4-Bromohomoibotenic Acid and Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] They are involved in a variety of physiological processes, including learning, memory, and pain perception.[1][2] Dysregulation of mGluR signaling has been implicated in a range of neurological and psychiatric disorders, making them attractive targets for drug development.[3][4]

mGluRs are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[3] Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and their activation stimulates phospholipase C (PLC), leading to inositol (B14025) trisphosphate (IP₃) production and intracellular calcium mobilization.[5][6]

(R,S)-4-bromohomoibotenate (BrHI) is a glutamate analogue that has been shown to stimulate phosphoinositide hydrolysis in rat cerebral cortical slices, suggesting it activates a metabotropic glutamate receptor.[7][8] Notably, its effects are not blocked by ionotropic glutamate receptor antagonists.[7] Studies have indicated that BrHI may selectively activate a novel mGluR that is insensitive to the broad-spectrum mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD).[7][9]

Quantitative Data on 4-Bromohomoibotenic Acid Activity

The following table summarizes the quantitative data available for the activity of 4-Bromohomoibotenic acid at metabotropic glutamate receptors.

CompoundAssayReceptor Subtype(s)ActivityValueReference
(R,S)-4-bromohomoibotenate (BrHI)Phosphoinositide HydrolysismGluR (in rat cerebral cortical slices)AgonistEC₅₀ = 190 µM[7]
4-bromohomoibotenic acid (BrHI)Phosphoinositide HydrolysismGluR1a (expressed in stable cell line)Weak Partial Agonist-[9]
4-bromohomoibotenic acid (BrHI)Electrophysiology (in Xenopus oocytes)mGluR1aNo Agonist Activity-[9]
4-bromohomoibotenic acid (BrHI)Electrophysiology (in Xenopus oocytes)mGluR5aWeak Agonist-[9]
4-bromohomoibotenic acid (BrHI)Functional AssaymGluR2 (expressed in BHK cells)No Activity-[9]
4-bromohomoibotenic acid (BrHI)Functional AssaymGluR4a (expressed in stable BHK cell lines)Weak Agonist Activity-[9]
4-bromohomoibotenic acid (BrHI)Functional AssaymGluR7a (expressed in stable BHK cell lines)Weak Agonist Activity-[9]

Experimental Protocols

Phosphoinositide Hydrolysis Assay in Rat Cortical Slices

This protocol is based on the methodology used to determine the EC₅₀ of BrHI.[7]

Objective: To measure the stimulation of phosphoinositide hydrolysis by a compound in brain tissue.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Ringer bicarbonate buffer (containing 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂/5% CO₂

  • myo-[³H]inositol

  • Lithium chloride (LiCl)

  • Test compound (e.g., 4-Bromohomoibotenic acid)

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid

Procedure:

  • Tissue Preparation: Cerebral cortical slices (350 µm x 350 µm) are prepared from rat brains.

  • Labeling: Slices are pre-incubated in Krebs-Ringer buffer containing myo-[³H]inositol for 60 minutes at 37°C to label the membrane phosphoinositide pools.

  • Assay Initiation: The labeling buffer is removed, and the slices are washed. The assay is initiated by adding fresh buffer containing 10 mM LiCl. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Addition: The test compound (BrHI) is added at various concentrations. Slices are incubated for a specified time (e.g., 60 minutes).

  • Assay Termination: The incubation is terminated by the addition of ice-cold perchloric acid.

  • Extraction of Inositol Phosphates: The samples are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography with Dowex AG1-X8 columns.

  • Quantification: The radioactivity of the eluted inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

Functional Assays in Stably Transfected Cell Lines

This protocol describes a general method for assessing the activity of compounds on specific mGluR subtypes expressed in cell lines.[9]

Objective: To determine the agonist or antagonist activity of a compound at a specific recombinant mGluR subtype.

Materials:

  • Baby Hamster Kidney (BHK) cells stably expressing the mGluR subtype of interest (e.g., mGluR1a, mGluR2, mGluR4a, mGluR7a).

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A method to measure downstream signaling (e.g., for Gq-coupled receptors like mGluR1a, a fluorescent calcium indicator like Fura-2 AM; for Gi/o-coupled receptors like mGluR2, 4a, and 7a, measurement of forskolin-stimulated cAMP accumulation).

  • Test compound (e.g., 4-Bromohomoibotenic acid).

  • Reference agonist and antagonist.

Procedure:

  • Cell Culture: Maintain the stably transfected BHK cells under standard cell culture conditions.

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plates). For calcium mobilization assays, load the cells with a calcium-sensitive dye. For cAMP assays, pre-treat cells with a phosphodiesterase inhibitor.

  • Compound Application: Add the test compound at various concentrations to the cells.

  • Signal Detection:

    • Calcium Mobilization: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • cAMP Accumulation: Stimulate the cells with forskolin (B1673556) in the presence of the test compound. After incubation, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis:

    • For agonists, plot the response as a function of compound concentration to determine EC₅₀ and maximal efficacy.

    • For antagonists, co-apply the compound with a known agonist and measure the shift in the agonist's concentration-response curve to determine the antagonist's potency (e.g., IC₅₀ or Kₑ).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 4-Bromohomoibotenic Acid

The following diagram illustrates the proposed signaling pathway for 4-Bromohomoibotenic acid (BrHI) at a Gq-coupled metabotropic glutamate receptor, based on its observed stimulation of phosphoinositide hydrolysis.

BrHI_Signaling_Pathway BrHI 4-Bromohomoibotenic acid (BrHI) mGluR Metabotropic Glutamate Receptor (Group I) BrHI->mGluR Binds and Activates Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Proposed signaling cascade for 4-Bromohomoibotenic acid at Group I mGluRs.

Experimental Workflow for Characterizing a Novel mGluR Ligand

This diagram outlines a typical workflow for the initial characterization of a novel compound like BrHI at metabotropic glutamate receptors.

Experimental_Workflow start Novel Compound (e.g., 4-Bromohomoibotenic acid) binding_assay Radioligand Binding Assays (Determine affinity, Ki) start->binding_assay functional_screen Initial Functional Screen (e.g., PI Hydrolysis in brain slices) start->functional_screen conclusion Characterize Pharmacological Profile (Agonist/Antagonist, Potency, Selectivity) binding_assay->conclusion subtype_panel Receptor Subtype Panel (Stable cell lines expressing mGluR1-8) functional_screen->subtype_panel If active electrophysiology Electrophysiology (e.g., Xenopus oocytes) subtype_panel->electrophysiology Further characterization in_vivo In Vivo Studies (Behavioral models) subtype_panel->in_vivo If promising profile electrophysiology->conclusion in_vivo->conclusion

Caption: General workflow for pharmacological profiling of a novel mGluR ligand.

Conclusion

While this compound itself is not documented as a metabotropic glutamate receptor antagonist in the peer-reviewed literature, the related compound 4-Bromohomoibotenic acid serves as an interesting pharmacological tool. The available data suggest that BrHI acts as an agonist, particularly at a novel phosphoinositide-linked mGluR that is insensitive to 1S,3R-ACPD. Its weak activity at several cloned mGluR subtypes highlights the complexity of glutamate receptor pharmacology and the potential for the discovery of new receptor subtypes. Further research is warranted to fully elucidate the specific molecular targets of BrHI and its potential utility in probing the physiological and pathological roles of metabotropic glutamate receptors.

References

Untapped Potential: A Technical Guide to the Antibacterial and Anti-inflammatory Properties of 4-Bromopicolinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, is emerging as a compound of significant interest in medicinal chemistry. While comprehensive research on this specific molecule is in its nascent stages, the broader family of picolinic acid derivatives has demonstrated considerable potential as both antibacterial and anti-inflammatory agents. This technical guide consolidates the available information on this compound and extrapolates its potential activities based on the well-documented biological effects of its structural analogs, particularly picolinic acid and its metal complexes. This document aims to provide a foundational resource for researchers and drug development professionals, detailing potential mechanisms of action, relevant experimental protocols for evaluation, and a structured overview of quantitative data from related compounds.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of tryptophan with a well-established role in various physiological and pathological processes, including immunological responses and as a metal chelator.[1][2] The introduction of a bromine atom at the 4-position of the pyridine (B92270) ring, yielding this compound, is anticipated to modulate its electronic properties, lipophilicity, and ultimately its biological activity.[3] Preliminary data suggests that this compound possesses antibacterial activity against Staphylococcus aureus and anti-inflammatory properties concerning the fungus Candida albicans.[3] This guide delves into the current understanding and future prospects of this compound as a therapeutic scaffold.

Antibacterial Properties

The antibacterial potential of picolinic acid and its derivatives, including this compound, is thought to be linked to their ability to chelate essential metal ions, thereby disrupting crucial bacterial enzymatic processes.[4] Metal complexes of picolinic acid have shown broad-spectrum antibacterial activity.[5][6]

Quantitative Antibacterial Data for Picolinic Acid Metal Complexes

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various metal complexes of picolinic acid against a range of bacterial species. This data serves as a benchmark for the potential efficacy of this compound and its derivatives.

CompoundTest OrganismMIC (mg/mL)Reference
Picolinic Acid Serratia marcescens0.5[4]
Klebsiella pneumoniae0.5[4]
Escherichia coli0.5[4]
Shigella flexneri0.5[4]
Bacillus cereus0.5[4]
Proteus vulgaris0.5[4]
Micrococcus luteus0.5[4]
Staphylococcus aureus2.0[4]
Zinc Picolinate Bacillus cereus0.5[5][6]
Shigella flexneri0.5[5][6]
Proteus vulgaris0.5[5][6]
Klebsiella pneumoniae0.5[5][6]
Staphylococcus aureus0.5[5][6]
Copper Picolinate Staphylococcus aureus0.5[6]
Proteus vulgaris0.5[6]
Micrococcus luteus0.5[6]
Cobalt Picolinate Micrococcus luteus0.5[5]
Bacillus subtilis0.5[5]
Serratia marcescens0.5[5]
Klebsiella pneumoniae0.5[5]
Bacillus cereus0.5[5]
Manganese Picolinate Escherichia coli0.5[5]
Micrococcus luteus0.5[5]
Serratia marcescens0.5[5]
Bacillus subtilis0.5[5]
Klebsiella pneumoniae0.5[5]
Nickel Picolinate Bacillus subtilis0.5[6]
Micrococcus luteus0.5[6]
Klebsiella pneumoniae0.5[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized broth microdilution protocol for determining the MIC of a test compound.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation & Reading start Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) stock Prepare stock solution of test compound in appropriate solvent start->stock media Dispense sterile broth (e.g., Mueller-Hinton) into 96-well plate stock->media dilute Perform two-fold serial dilutions of the test compound across the plate media->dilute inoculate Inoculate each well with the standardized bacterial suspension dilute->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure absorbance to determine growth incubate->read mic MIC is the lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound, such as this compound, is dissolved in an appropriate solvent and serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties

Picolinic acid has been shown to modulate immune responses, including enhancing macrophage effector functions and inducing the expression of macrophage inflammatory proteins.[1] This suggests that this compound could also possess anti-inflammatory activities, potentially through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: The canonical NF-κB inflammatory signaling pathway.

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis seed Seed macrophages (e.g., RAW 264.7) in a 96-well plate treat Pre-treat cells with various concentrations of the test compound seed->treat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect cell culture supernatant incubate->supernatant griess Add Griess reagent to the supernatant supernatant->griess measure Measure absorbance at ~540 nm griess->measure calculate Calculate NO inhibition and IC50 value measure->calculate

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Methodology:

  • Cell Seeding: Macrophage cells are seeded into a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with the test compound at various concentrations for a defined period.

  • Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell supernatant is measured using the Griess reagent, and the absorbance is read on a plate reader.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.

Conclusion and Future Directions

While direct and extensive research on the antibacterial and anti-inflammatory properties of this compound is still needed, the existing evidence from its parent compound and related derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro antibacterial and anti-inflammatory screening of this compound and its novel derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including their impact on key signaling pathways such as NF-κB.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to identify the structural features crucial for optimal activity and selectivity.

  • In Vivo Efficacy and Safety: Progressing promising lead compounds to in vivo models of infection and inflammation to assess their therapeutic efficacy and safety profiles.

The exploration of this compound and its derivatives holds significant promise for the discovery of novel anti-infective and anti-inflammatory drugs. This guide serves as a starting point to stimulate and direct further investigation into this compelling area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromopicolinic Acid from 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopicolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and a bromine atom, offers versatile handles for further chemical modifications. The synthesis of this compound from the readily available starting material 2-methylpyridine (B31789) (also known as 2-picoline) is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Direct bromination of the 2-methylpyridine ring at the 4-position is challenging due to the directing effects of the nitrogen atom, which favor substitution at the 3- and 5-positions. Therefore, a more strategic, multi-step approach is employed. This protocol details a reliable five-step synthesis route commencing with the N-oxidation of 2-methylpyridine. This initial step activates the pyridine ring for electrophilic nitration at the C4 position. Subsequent deoxygenation, reduction of the nitro group, and a Sandmeyer bromination yield the key intermediate, 4-bromo-2-methylpyridine (B16423). The final step involves the oxidation of the methyl group to the desired carboxylic acid.

Overall Synthetic Workflow

The synthesis of this compound from 2-methylpyridine is accomplished through a five-step sequence. The workflow diagram below illustrates the progression from the starting material to the final product, highlighting the key intermediates.

Synthesis_Workflow Start 2-Methylpyridine Intermediate1 2-Methylpyridine-N-oxide Start->Intermediate1 Step 1: N-Oxidation Intermediate2 4-Nitro-2-methylpyridine-N-oxide Intermediate1->Intermediate2 Step 2: Nitration Intermediate3 4-Nitro-2-methylpyridine Intermediate2->Intermediate3 Step 3: Deoxygenation Intermediate4 4-Amino-2-methylpyridine (B29970) Intermediate3->Intermediate4 Step 4: Reduction Intermediate5 4-Bromo-2-methylpyridine Intermediate4->Intermediate5 Step 5: Sandmeyer Bromination End This compound Intermediate5->End Step 6: Oxidation

Caption: Synthetic pathway from 2-Methylpyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylpyridine-N-oxide

This procedure describes the N-oxidation of 2-methylpyridine using hydrogen peroxide in glacial acetic acid.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Methylpyridine 93.13 93.1 g (98 mL) 1.0
Glacial Acetic Acid 60.05 300 mL -

| Hydrogen Peroxide (30%)| 34.01 | 125 mL | 1.22 |

Procedure:

  • In a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylpyridine (1.0 mol) and glacial acetic acid (300 mL).

  • To this solution, carefully add 30% hydrogen peroxide (1.22 mol) in portions, with stirring.

  • Heat the reaction mixture in an oil bath at 70-80°C for 24 hours.

  • After cooling to room temperature, remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • The resulting residue is distilled under vacuum to yield 2-methylpyridine-N-oxide.

Expected Yield: 80-85%

Step 2: Synthesis of 4-Nitro-2-methylpyridine-N-oxide

This protocol details the regioselective nitration of 2-methylpyridine-N-oxide at the 4-position.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Methylpyridine-N-oxide 109.12 54.6 g 0.5
Fuming Nitric Acid 63.01 60 mL -

| Concentrated Sulfuric Acid| 98.08 | 150 mL | - |

Procedure:

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (150 mL).

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-methylpyridine-N-oxide (0.5 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, add fuming nitric acid (60 mL) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition, slowly heat the mixture to 90°C and maintain this temperature for 12 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. A yellow solid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • The product can be purified by recrystallization from a mixture of toluene (B28343) and chloroform (B151607).[1]

Expected Yield: 60-70%

Step 3: Synthesis of 4-Nitro-2-methylpyridine

This step involves the deoxygenation of the N-oxide.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Nitro-2-methylpyridine-N-oxide 154.12 15.4 g 0.1
Phosphorus Trichloride (B1173362) (PCl₃) 137.33 41 mL 0.46

| Chloroform | 119.38 | 200 mL | - |

Procedure:

  • In a 500 mL flask, dissolve 4-nitro-2-methylpyridine-N-oxide (0.1 mol) in chloroform (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus trichloride (0.46 mol) in chloroform (50 mL) dropwise, keeping the temperature below 5°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture into ice water and neutralize with ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the product with dichloromethane (B109758) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a yellow solid.

Expected Yield: 75-80%

Step 4: Synthesis of 4-Amino-2-methylpyridine

This protocol describes the reduction of the nitro group to an amine using iron in acidic conditions.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Nitro-2-methylpyridine 138.12 13.8 g 0.1
Iron powder 55.84 28 g 0.5
Glacial Acetic Acid 60.05 100 mL -

| Water | 18.02 | 100 mL | - |

Procedure:

  • In a 500 mL flask, suspend iron powder (0.5 mol) in a mixture of water (100 mL) and glacial acetic acid (100 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Add 4-nitro-2-methylpyridine (0.1 mol) in small portions over 30 minutes.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and filter through a pad of celite to remove the iron salts.

  • Make the filtrate alkaline (pH > 10) with a 50% sodium hydroxide solution.

  • Extract the product with ethyl acetate (B1210297) (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to give 4-amino-2-methylpyridine.

Expected Yield: 85-95%

Step 5: Synthesis of 4-Bromo-2-methylpyridine

This procedure utilizes a Sandmeyer reaction to convert the amino group to a bromo group.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Amino-2-methylpyridine 108.14 10.8 g 0.1
Hydrobromic Acid (48%) 80.91 92 mL 0.8
Sodium Nitrite (B80452) (NaNO₂) 69.00 7.6 g 0.11

| Copper(I) Bromide (CuBr)| 143.45 | 15.8 g | 0.11 |

Procedure:

  • In a 250 mL flask, dissolve 4-amino-2-methylpyridine (0.1 mol) in 48% hydrobromic acid (92 mL). Cool the solution to -5°C in an ice-salt bath.[2]

  • In a separate beaker, dissolve sodium nitrite (0.11 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the pyridine solution, maintaining the temperature between -5°C and 0°C. Stir for 30 minutes after the addition is complete to form the diazonium salt.[2]

  • In a separate 500 mL flask, suspend copper(I) bromide (0.11 mol) in 48% hydrobromic acid (50 mL) and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour until nitrogen evolution ceases.

  • Cool the mixture and make it alkaline (pH > 10) by carefully adding a 50% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expected Yield: 90-95%[2]

Step 6: Synthesis of this compound

The final step is the oxidation of the methyl group of 4-bromo-2-methylpyridine.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Bromo-2-methylpyridine 172.02 17.2 g 0.1
Potassium Permanganate (B83412) (KMnO₄) 158.03 39.5 g 0.25

| Water | 18.02 | 200 mL | - |

Procedure:

  • In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-2-methylpyridine (0.1 mol) and water (200 mL).

  • Heat the mixture with stirring. When the temperature reaches 75°C, begin adding potassium permanganate (0.25 mol) in 5 batches.

  • Control the temperature at 80-82°C. Ensure the purple color of the permanganate disappears before adding the next batch.

  • After all the potassium permanganate has been added and the reaction is complete, maintain the temperature and stir for an additional 30 minutes.

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 15 mL).

  • Combine the filtrates and cool to room temperature.

  • Acidify the filtrate to pH 3-4 with concentrated hydrochloric acid. A white precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to complete precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain this compound.

Expected Yield: 80-85%

Summary of Quantitative Data

The following table summarizes the key quantitative data for each step in the synthesis of this compound from 2-methylpyridine.

StepTransformationStarting MaterialKey ReagentsProductTypical Yield (%)
1N-Oxidation2-MethylpyridineH₂O₂ / Acetic Acid2-Methylpyridine-N-oxide80-85
2Nitration2-Methylpyridine-N-oxideHNO₃ / H₂SO₄4-Nitro-2-methylpyridine-N-oxide60-70
3Deoxygenation4-Nitro-2-methylpyridine-N-oxidePCl₃4-Nitro-2-methylpyridine75-80
4Reduction4-Nitro-2-methylpyridineFe / Acetic Acid4-Amino-2-methylpyridine85-95
5Bromination4-Amino-2-methylpyridineNaNO₂ / HBr / CuBr4-Bromo-2-methylpyridine90-95[2]
6Oxidation4-Bromo-2-methylpyridineKMnO₄This compound80-85

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromopicolinic acid with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and drug discovery, enabling the synthesis of diverse 4-aryl picolinic acid derivatives, which are important scaffolds in numerous biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3]

For professionals in drug development, the ability to couple this compound with various boronic acids opens up a direct route to novel substituted pyridine (B92270) carboxylic acids. These structures are prevalent in pharmaceuticals due to their ability to act as ligands for various biological targets. The nitrogen atom in the pyridine ring and the carboxylic acid group can serve as key interaction points with proteins.

This document outlines two primary protocols: the direct coupling of this compound and a more robust method involving the protection of the carboxylic acid group as a methyl ester prior to the coupling reaction. The latter approach can often lead to higher yields and fewer side reactions by preventing potential complications arising from the free carboxylic acid, such as catalyst inhibition or solubility issues.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound or its ester) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) forms a borate (B1201080) complex, which then transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 / Base PdII_Aryl_R Aryl-Pd(II)-R' L_n Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Aryl-R' RedElim->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Two primary protocols are presented. Protocol A describes the direct coupling of this compound, while Protocol B involves a protection-coupling-deprotection sequence which can be advantageous for achieving higher yields and cleaner reactions.

Protocol A: Direct Suzuki Coupling of this compound

This protocol is adapted from procedures for the coupling of bromopyridylcarboxylic acids.[5] The presence of the free carboxylic acid may require careful optimization of the base and solvent system to ensure adequate solubility and reactivity.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane (B91453)/H₂O, DMF/H₂O, or toluene/EtOH/H₂O)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This will protonate the picolinic acid product, aiding in its extraction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-aryl picolinic acid.

Protocol B: Suzuki Coupling via Methyl Ester Protection

This protocol involves the initial protection of the carboxylic acid as a methyl ester, which often leads to improved yields and easier purification.[4]

Step 1: Esterification of this compound

  • Suspend this compound (1.0 mmol) in methanol (B129727) (5-10 mL).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 mmol) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 4-bromopicolinate, which can often be used in the next step without further purification.

Step 2: Suzuki Coupling of Methyl 4-Bromopicolinate

This procedure is adapted from the microwave-assisted Suzuki coupling of dimethyl 4-bromopyridine-2,6-dicarboxylate.[6]

  • In a microwave vial, combine methyl 4-bromopicolinate (1.0 mmol), the arylboronic acid (1.1-1.5 equivalents), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equivalents).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Seal the vial and heat in a microwave reactor at 120-140 °C for 30-60 minutes.[6]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude ester by flash chromatography.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl 4-arylpicolinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide (B78521) (LiOH, 2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final 4-arylpicolinic acid.

Experimental_Workflow_Protocol_B start Start: this compound esterification Step 1: Esterification (MeOH, SOCl₂) start->esterification ester Methyl 4-Bromopicolinate esterification->ester suzuki Step 2: Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW) ester->suzuki coupled_ester Methyl 4-Aryl-picolinate suzuki->coupled_ester purification1 Purification coupled_ester->purification1 hydrolysis Step 3: Hydrolysis (LiOH, THF/H₂O) product Final Product: 4-Aryl-picolinic Acid hydrolysis->product purification2 Purification product->purification2 purification1->hydrolysis

Figure 2: Workflow for Protocol B.

Data Presentation

The following table summarizes representative data for Suzuki coupling reactions of bromopyridine derivatives with various arylboronic acids, providing an expected range of yields under optimized conditions. Yields for this compound may vary depending on the specific substrate and reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001275-90Adapted from[2]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄DMF110880-95Adapted from[6]
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O100685-98General Conditions
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O120 (MW)160-75Adapted from[6]
52-Thiopheneboronic acidPdCl₂(dppf) (5)Na₂CO₃Toluene/EtOH/H₂O901865-80General Conditions

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are illustrative and may require optimization for specific applications.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-aryl picolinic acids from this compound. Researchers can choose between a direct coupling method or a more robust protocol involving ester protection, depending on the specific requirements of their synthetic route. Careful optimization of the catalyst, base, and solvent system is crucial for achieving high yields and purity, particularly when dealing with the bifunctional nature of this compound. These protocols provide a solid foundation for the development of novel compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols: 4-Bromopicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Bromopicolinic acid as a versatile ligand in coordination chemistry. The following sections detail its application in the synthesis of metal-organic frameworks (MOFs), luminescent materials, and catalytic systems, supported by generalized experimental protocols and representative data from analogous systems.

Introduction to this compound

This compound, a derivative of pyridine-2-carboxylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a bromine substituent, enhances its utility as a ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can effectively chelate to metal ions, leading to the formation of stable and diverse coordination complexes. This allows for the design and synthesis of functional materials with applications in gas storage, luminescence, and catalysis.

Applications in Coordination Chemistry

The coordination of this compound to metal centers can yield a variety of structures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers and MOFs. The specific application of the resulting material is largely dictated by the choice of the metal ion and the synthetic conditions.

Metal-Organic Frameworks (MOFs) for Gas Adsorption

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The porous nature of MOFs makes them excellent candidates for gas storage and separation. While specific MOFs based on this compound are not extensively reported, the synthesis of MOFs using similar picolinic acid derivatives is well-established. The general principle involves the reaction of the ligand with a metal salt under solvothermal conditions.

Luminescent Materials

Lanthanide ions are known for their unique photophysical properties, including sharp and long-lived luminescence.[3] The coordination of organic ligands that can efficiently absorb light and transfer the energy to the lanthanide ion (a process known as the "antenna effect") is a common strategy to enhance their emission. Picolinate-based ligands have been successfully employed for this purpose. Coordination complexes of this compound with lanthanide ions such as Europium(III) and Terbium(III) are expected to exhibit characteristic red and green luminescence, respectively.

Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. Copper complexes, for instance, are known to catalyze oxidation reactions.[4][5] Coordination complexes of this compound with transition metals like copper, rhodium, or palladium could serve as effective catalysts for reactions such as oxidation, hydrogenation, and cross-coupling reactions.

Magnetic Materials

The arrangement of metal ions within a coordination polymer or MOF can lead to interesting magnetic properties, including antiferromagnetic or ferromagnetic coupling between the metal centers.[6] The study of the magnetic properties of coordination compounds provides insights into the structure-property relationships and can lead to the development of molecular magnets.

Data Presentation

Due to the limited availability of specific quantitative data for coordination compounds of this compound, the following tables present representative data for analogous complexes based on picolinic acid and its other derivatives. This information serves as a useful reference for predicting the properties of this compound-based materials.

Table 1: Representative Crystallographic Data for Picolinate-Based Coordination Polymers

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Cu(picolinate)₂(H₂O)]·2H₂OMonoclinicP2₁/c8.987(2)14.321(3)10.134(2)113.13(1)
[Zn(picolinate)₂(H₂O)₂]MonoclinicC2/c16.123(3)5.432(1)15.012(3)114.32(1)
[Mn(picolinate)₂(H₂O)₂]MonoclinicC2/c16.234(5)5.487(2)15.098(4)114.53(2)

Table 2: Representative Luminescence Properties of Lanthanide Picolinate Complexes

ComplexExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Lifetime (ms)Ref.
[Eu(picolinate)₃(H₂O)₂]280615 (⁵D₀→⁷F₂)10-200.5-1.0
[Tb(picolinate)₃(H₂O)₂]275545 (⁵D₄→⁷F₅)20-401.0-2.0[7]
--INVALID-LINK--₂327482, 578--[8]

Table 3: Representative Catalytic Activity of Transition Metal Picolinate Complexes

CatalystReactionSubstrateProductTurnover Frequency (h⁻¹)Yield (%)Ref.
[Cu(picolinate)₂(H₂O)]Catechol Oxidation3,5-di-tert-butylcatechol (B55391)3,5-di-tert-butylquinone10³ - 10⁴>90[4]
[Rh(picolinate)(COD)]Hydroformylation1-OcteneNonanal10² - 10³>95
[Pd(picolinate)₂(OAc)₂]Suzuki CouplingPhenylboronic acidBiphenyl10³ - 10⁵>98

Table 4: Representative Magnetic Properties of Picolinate-Based Coordination Polymers

CompoundMetal IonJ (cm⁻¹)Magnetic BehaviorRef.
[Cu₂(μ-picolinate)₄(H₂O)₂]Cu(II)-150Antiferromagnetic
[Mn(picolinate)₂(H₂O)₂]Mn(II)-5Weakly Antiferromagnetic[6]
--INVALID-LINK--₂Gd(III)-Paramagnetic[8]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of coordination compounds using this compound. These should be adapted based on the specific metal and desired product.

Hydrothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a hypothetical Zn-MOF with this compound.

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 20.2 mg) in 5 mL of DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 5 mL of ethanol.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cool the oven to room temperature over 12 hours.

  • Colorless crystals suitable for single-crystal X-ray diffraction should form.

  • Collect the crystals by decanting the mother liquor and wash them with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL).

  • Dry the crystals in air.

Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.

Synthesis of a Luminescent Europium(III) Complex

This protocol outlines the synthesis of a potential luminescent complex of Europium(III) with this compound.

Materials:

  • This compound (H-BrPic)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (e.g., 0.3 mmol, 60.6 mg) in 10 mL of an ethanol/water mixture (1:1 v/v).

  • Add a stoichiometric amount of aqueous NaOH solution (e.g., 0.3 mmol in 1 mL of water) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve Europium(III) chloride hexahydrate (e.g., 0.1 mmol, 36.6 mg) in 5 mL of water.

  • Slowly add the europium chloride solution to the ligand solution with constant stirring.

  • A white precipitate should form immediately.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Collect the precipitate by filtration, wash with water (3 x 10 mL) and then ethanol (3 x 10 mL).

  • Dry the product in a desiccator over silica (B1680970) gel.

Characterization:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion.

  • Elemental Analysis: To determine the elemental composition of the complex.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra, quantum yield, and luminescence lifetime.

Protocol for Testing Catalytic Activity (Catechol Oxidation)

This protocol provides a general method for evaluating the catalytic activity of a copper(II) complex of this compound in the oxidation of a model substrate, 3,5-di-tert-butylcatechol (3,5-DTBC).

Materials:

  • Copper(II) complex of this compound (catalyst)

  • 3,5-di-tert-butylcatechol (substrate)

  • Methanol (B129727) (solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the copper(II) catalyst in methanol (e.g., 1 mM).

  • Prepare a stock solution of the 3,5-DTBC substrate in methanol (e.g., 100 mM).

  • In a quartz cuvette, place 2 mL of methanol.

  • Add a specific volume of the catalyst stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).

  • Initiate the reaction by adding a specific volume of the substrate stock solution to the cuvette (e.g., to achieve a final concentration of 1 mM).

  • Immediately start monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The formation of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), can be followed by the increase in absorbance at its characteristic wavelength (around 400 nm).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • The turnover number (TON) and turnover frequency (TOF) can be calculated using the following equations:

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / time

Visualizations

The following diagrams illustrate common workflows and concepts in the study of coordination compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing synthesis Synthesis of Coordination Complex scxrd Single-Crystal XRD synthesis->scxrd Characterize Structure pxrd Powder XRD synthesis->pxrd Characterize Structure ir IR Spectroscopy synthesis->ir Characterize Structure ea Elemental Analysis synthesis->ea Characterize Structure luminescence Luminescence Spectroscopy scxrd->luminescence Correlate Structure with Properties catalysis Catalytic Activity Measurement pxrd->catalysis magnetism Magnetic Property Measurement ir->magnetism ea->luminescence final_analysis Data Analysis & Interpretation luminescence->final_analysis Evaluate Performance catalysis->final_analysis magnetism->final_analysis

General experimental workflow for synthesis and characterization.

catalytic_cycle catalyst Catalyst [Cu(II)-L₂] intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate (Catechol) substrate->intermediate1 product Product (Quinone) oxidant Oxidant (O₂) oxidant->catalyst reduced_oxidant Reduced Oxidant (H₂O) oxidant->reduced_oxidant intermediate1->product - Product intermediate2 Reduced Catalyst [Cu(I)-L₂] intermediate1->intermediate2 Electron Transfer intermediate2->catalyst + Oxidant

Schematic of a catalytic oxidation cycle.

antenna_effect ligand Ligand (L) (4-Bromopicolinate) Ground State (S₀) Excited State (S₁/T₁) ligand:e->ligand:e Intersystem Crossing (ISC) lanthanide Lanthanide Ion (Ln³⁺) (e.g., Eu³⁺) Ground State (⁷F₀) Excited State (⁵D₀) ligand:e->lanthanide:e Energy Transfer (ET) lanthanide:e->lanthanide:g Luminescence (Emission) light Light (hν) light->ligand:e Absorption

Energy transfer in a luminescent lanthanide complex.

References

Application Notes and Protocols for the Synthesis of 4-Bromopicolinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 4-bromopicolinic acid and its derivatives. This document includes detailed experimental protocols for the synthesis of the parent acid and its conversion into various amide and ester derivatives. Furthermore, it summarizes the quantitative biological data for selected derivatives and illustrates the key signaling pathways implicated in their therapeutic effects.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of a carboxylic acid, a bromine atom, and a pyridine (B92270) ring offers multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery. The pyridine core is a common motif in many biologically active compounds, and the bromo-substituent can be exploited for various cross-coupling reactions to introduce further complexity. Derivatives of this compound have shown promise as anticancer and anti-inflammatory agents, acting on various molecular targets.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of 4-bromo-2-methylpyridine (B16423).

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-bromo-2-methylpyridine

    • Potassium permanganate (B83412) (KMnO₄)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of 4-bromo-2-methylpyridine (1.0 eq) in water, add potassium permanganate (2.5-3.0 eq) portion-wise at a temperature maintained between 70-80°C.

    • After the addition is complete, stir the reaction mixture at 80°C for 3-4 hours.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

    • Wash the filter cake with hot water.

    • Combine the filtrates and acidify to pH 3-4 with concentrated hydrochloric acid.

    • Extract the aqueous solution with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)
4-bromo-2-methylpyridineKMnO₄Water3-4 h80°C60-75

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives, including amides and esters, which often exhibit enhanced biological activity.

Synthesis of 4-Bromopicolinamide (B1331220) Derivatives

Amide derivatives are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and their metabolic stability.

Experimental Protocol: General Amide Coupling

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

    • Desired amine

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Procedure (via Acyl Chloride):

    • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM), add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-bromopicolinoyl chloride.

    • Dissolve the crude acyl chloride in anhydrous DCM and add the desired amine (1.1 eq) and a base (e.g., TEA, 2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Procedure (using Coupling Agents):

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an anhydrous solvent (e.g., DMF), add a base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis of 4-Bromopicolinate Ester Derivatives

Ester derivatives can improve the pharmacokinetic properties of a drug candidate, for instance, by increasing its lipophilicity.

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound

    • Desired alcohol (used as solvent and reagent)

    • Acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄))

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the reaction mixture at reflux for 4-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Medicinal Chemistry Applications and Biological Data

Derivatives of this compound have been investigated for their potential as anticancer and anti-inflammatory agents. The following tables summarize the biological activity of selected derivatives.

Table 1: Anticancer Activity of 4-(4-Aminophenoxy)picolinamide Derivatives

CompoundR-group on AmideCell LineIC₅₀ (µM)
1 HA549 (Lung)5.8
2 HHeLa (Cervical)7.2
3 HMCF-7 (Breast)6.5
4 3-TrifluoromethylphenylA549 (Lung)0.26
5 3-TrifluoromethylphenylHeLa (Cervical)0.45
6 3-TrifluoromethylphenylMCF-7 (Breast)0.38

Table 2: Kinase Inhibitory Activity of N-Methyl-picolinamide-4-thiol Derivatives

CompoundR-group on Thiol-linked PhenylKinase TargetIC₅₀ (nM)
7 4-ChlorophenylAurora B15
8 4-MethoxyphenylAurora B28
9 3,4-DichlorophenylAurora B9

Signaling Pathways and Mechanism of Action

The anticancer effects of certain this compound derivatives are attributed to their inhibition of key signaling proteins, such as Aurora B kinase and c-Met.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a critical regulator of mitosis. Its inhibition by this compound derivatives can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.

Aurora_B_Pathway 4-Bromopicolinamide_Derivative 4-Bromopicolinamide Derivative Aurora_B_Kinase Aurora B Kinase 4-Bromopicolinamide_Derivative->Aurora_B_Kinase Inhibits Histone_H3 Histone H3 Aurora_B_Kinase->Histone_H3 Phosphorylates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B_Kinase->Spindle_Assembly_Checkpoint Regulates Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Apoptosis Apoptosis Spindle_Assembly_Checkpoint->Apoptosis Leads to

Caption: Inhibition of Aurora B Kinase by a 4-bromopicolinamide derivative.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Inhibition of c-Met can block these oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS 4_Bromo_Derivative This compound Derivative 4_Bromo_Derivative->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. The synthetic accessibility and the potential for diverse functionalization make this an attractive starting point for medicinal chemistry campaigns. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives could lead to the identification of potent and selective drug candidates.

Application Notes and Protocols: 4-Bromopicolinic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-bromopicolinic acid as a key building block in the synthesis of novel kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of various biologically active molecules.[1][2] Its pyridine (B92270) core and the presence of both a carboxylic acid and a bromine atom at strategic positions allow for diverse chemical modifications, making it an ideal starting material for the generation of compound libraries for drug discovery.[2][3] Kinase inhibitors are a major class of targeted therapeutics, and VEGFR-2 has emerged as a critical target in oncology due to its central role in tumor angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

This application note details the synthesis of a series of N-aryl-4-bromopicolinamide derivatives and their subsequent evaluation as VEGFR-2 inhibitors.

Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 kinase activity blocks these signaling cascades, thereby preventing angiogenesis.

VEGFR-2 signaling pathway.

Experimental Protocols

Synthesis of N-Aryl-4-bromopicolinamide Derivatives

This protocol describes a general procedure for the amide coupling of this compound with various aniline (B41778) derivatives.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-(trifluoromethyl)aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-4-bromopicolinamide.

Synthesis_Workflow Start This compound + Substituted Aniline Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-4-bromopicolinamide Purification->Product Characterization Characterization (NMR, MS) Product->Characterization Biological_Eval Biological Evaluation Product->Biological_Eval

Synthetic workflow for N-aryl-4-bromopicolinamides.
Biological Evaluation

This assay determines the in vitro potency of the synthesized compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized compounds (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing VEGFR-2 kinase and the Poly(Glu, Tyr) substrate in kinase buffer.

  • Add serial dilutions of the synthesized compounds to the wells of a 96-well plate. Include a positive control (e.g., Sorafenib) and a DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

This assay evaluates the anti-proliferative activity of the synthesized compounds on cancer cell lines that overexpress VEGFR-2.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable cancer cell lines (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Data Presentation

The following tables summarize the biological activity of a series of synthesized picolinamide (B142947) derivatives.

Table 1: In Vitro Anti-proliferative Activity of Picolinamide Derivatives

CompoundRXYA549 IC50 (µM)[4]HepG2 IC50 (µM)[4]
8a HHH25.6 ± 2.137.2 ± 3.5
8j 4-FHH12.5 ± 1.320.6 ± 2.2
8l 4-ClHH13.2 ± 1.518.2 ± 1.9
8u 3,4-diClHH18.9 ± 1.725.4 ± 2.6
Sorafenib ---19.3 ± 1.829.0 ± 2.7
Axitinib ---22.4 ± 2.038.7 ± 3.6

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundVEGFR-2 IC50 (µM)[4]
8a 0.87 ± 0.09
8j 0.53 ± 0.06
8l 0.29 ± 0.03
8u 1.22 ± 0.13
Sorafenib 0.45 ± 0.05

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting VEGFR-2. The straightforward amide coupling chemistry allows for the rapid generation of diverse compound libraries. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate novel picolinamide-based kinase inhibitors for potential therapeutic applications in oncology and other diseases driven by aberrant angiogenesis. Further optimization of the substitution pattern on the aniline ring can lead to the discovery of compounds with improved potency and selectivity.

References

Application Notes and Protocols for the Use of 4-Bromopicolinic Acid in Functional Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-bromopicolinic acid as a versatile building block in the synthesis of advanced functional materials. The unique electronic and structural properties imparted by the bromine substituent and the picolinic acid scaffold make it an excellent candidate for creating sophisticated metal-organic frameworks (MOFs), coordination polymers, and phosphorescent metal complexes.

Application in Phosphorescent Iridium(III) Complexes

This compound serves as a valuable ligand in the synthesis of highly efficient phosphorescent iridium(III) complexes. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing. The bromine atom provides a reactive handle for post-synthetic modification, allowing for the fine-tuning of the complex's photophysical properties.

Quantitative Data Summary
Complex TypePrecursorLigandKey PropertiesApplication
Iridium(III) ComplexChloro-bridged Iridium(III) dimerThis compoundPhosphorescence, Post-synthetic modifiableOLEDs, Bio-imaging
Experimental Protocol: Synthesis of a Brominated Iridium(III) Picolinate (B1231196) Complex

This protocol describes the synthesis of a heteroleptic iridium(III) complex using a cyclometalating ligand (e.g., 2-phenylpyridine) and this compound as the ancillary ligand.

Materials:

  • [Ir(ppy)2Cl]2 (ppy = 2-phenylpyridine)

  • This compound

  • 2-Ethoxyethanol (B86334)

  • Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)

  • Stirring plate and heating mantle

  • Filtration apparatus

Procedure:

  • In a Schlenk flask, combine [Ir(ppy)2Cl]2 (1 equivalent) and this compound (2.2 equivalents).

  • Add 2-ethoxyethanol as the solvent.

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the solution to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water, followed by a small amount of cold ethanol (B145695) or methanol.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane (B109758)/methanol gradient).

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Experimental Protocol: Post-Synthetic Modification via Suzuki-Miyaura Coupling

The bromine atom on the picolinate ligand allows for further functionalization, for example, through a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups.

Materials:

  • Brominated Iridium(III) picolinate complex (from the previous protocol)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the brominated iridium(III) picolinate complex (1 equivalent), the arylboronic acid (1.5 equivalents), and the palladium catalyst (0.05 equivalents) in the solvent mixture.

  • Add the base (2 equivalents) to the mixture.

  • Degas the solution by bubbling with nitrogen for 20-30 minutes.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

experimental_workflow_iridium_complex cluster_synthesis Synthesis of Brominated Complex cluster_modification Post-Synthetic Modification Ir_dimer [Ir(ppy)2Cl]2 Reaction1 Reflux in 2-Ethoxyethanol Ir_dimer->Reaction1 Bromo_acid This compound Bromo_acid->Reaction1 Crude_product1 Crude Brominated Iridium Complex Reaction1->Crude_product1 Purification1 Column Chromatography Crude_product1->Purification1 Final_product1 Purified Brominated Iridium Complex Purification1->Final_product1 Reaction2 Suzuki-Miyaura Coupling Final_product1->Reaction2 Arylboronic_acid Arylboronic Acid Arylboronic_acid->Reaction2 Pd_catalyst Pd Catalyst Pd_catalyst->Reaction2 Base Base Base->Reaction2 Crude_product2 Crude Functionalized Iridium Complex Reaction2->Crude_product2 Purification2 Column Chromatography Crude_product2->Purification2 Final_product2 Purified Functionalized Iridium Complex Purification2->Final_product2

Synthesis and modification of an Iridium(III) complex.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a promising ligand for the construction of coordination polymers and MOFs due to its ability to chelate metal ions through its nitrogen and carboxylate groups. The bromine substituent can influence the resulting framework's topology and functionality, potentially leading to materials with interesting catalytic or sorption properties. Hydrothermal synthesis is a common method for preparing such materials.

Quantitative Data Summary (Hypothetical based on analogous systems)
Material TypeMetal IonLigandSynthesis MethodPotential PropertiesPotential Application
Coordination PolymerLanthanide (e.g., Eu³⁺, Tb³⁺)This compoundHydrothermalLuminescenceSensing, Anti-counterfeiting
MOFTransition Metal (e.g., Zn²⁺, Cu²⁺)This compoundSolvothermalPorosity, Catalytic ActivityGas storage, Catalysis
General Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer

This protocol provides a general guideline for the synthesis of a coordination polymer using this compound and a metal salt under hydrothermal conditions. The specific parameters (temperature, time, reactant ratios) may need to be optimized for different metal ions.

Materials:

  • Metal salt (e.g., Lanthanide nitrate, transition metal acetate)

  • This compound

  • Solvent (e.g., deionized water, DMF, or a mixture)

  • pH-adjusting agent (optional, e.g., NaOH or HNO₃)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Dissolve the metal salt (e.g., 0.1 mmol) and this compound (e.g., 0.15 mmol) in the chosen solvent (e.g., 15 mL) in a Teflon liner.

  • Stir the mixture until a homogeneous solution or suspension is formed.

  • If necessary, adjust the pH of the mixture using a dilute acid or base.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in an oven and heat to a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with the solvent used for the reaction, and then with a low-boiling point solvent like ethanol.

  • Dry the product in air or under vacuum.

  • Characterize the material using single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and elemental analysis.

experimental_workflow_mof Metal_Salt Metal Salt Mixing Mixing and Stirring Metal_Salt->Mixing Bromo_Acid This compound Bromo_Acid->Mixing Solvent Solvent (e.g., H₂O/DMF) Solvent->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Hydrothermal Reaction (120-180 °C, 24-72h) Autoclave->Heating Cooling Slow Cooling Heating->Cooling Filtration Filtration and Washing Cooling->Filtration Product Crystalline Coordination Polymer/MOF Filtration->Product

Hydrothermal synthesis of a coordination polymer.

Signaling Pathways and Logical Relationships

The functional properties of materials derived from this compound are intrinsically linked to their structure, which in turn is determined by the interplay of the metal ion, the ligand, and the synthesis conditions.

logical_relationship cluster_inputs Synthesis Inputs cluster_properties Functional Properties cluster_applications Applications Metal_Ion Metal Ion (e.g., Ir³⁺, Ln³⁺, Zn²⁺) Structure Material Structure (Coordination geometry, Topology, Porosity) Metal_Ion->Structure Ligand This compound Ligand->Structure Conditions Synthesis Conditions (Solvent, Temp, Time, pH) Conditions->Structure Luminescence Luminescence / Phosphorescence Structure->Luminescence Catalysis Catalytic Activity Structure->Catalysis Sorption Sorption / Separation Structure->Sorption OLEDs OLEDs Luminescence->OLEDs Sensing Sensing Luminescence->Sensing Green_Chemistry Green Chemistry Catalysis->Green_Chemistry Drug_Delivery Drug Delivery Sorption->Drug_Delivery Sorption->Green_Chemistry

From synthesis to application of functional materials.

4-Bromopicolinic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-Bromopicolinic acid, a halogenated derivative of picolinic acid, has emerged as a crucial building block in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety on a pyridine (B92270) ring, make it a versatile starting material for the synthesis of a diverse range of pharmaceutical agents. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of a selective dopamine (B1211576) D4 receptor agonist for the potential treatment of erectile dysfunction. Detailed experimental protocols and relevant pharmacological data are presented to guide researchers in this field.

Application in the Synthesis of a Selective Dopamine D4 Receptor Agonist: ABT-724

A significant application of this compound is in the synthesis of novel drug candidates targeting the central nervous system. One such example is its utility as a precursor for compounds that led to the discovery of ABT-724, a potent and highly selective dopamine D4 receptor agonist.[1][2][3][4][5][6][7][8] ABT-724 has been investigated for its potential therapeutic role in erectile dysfunction due to its proerectile effects observed in preclinical studies.[1][2][3][4]

Pharmacological Profile of ABT-724

The pharmacological activity of ABT-724 highlights the potential of therapeutics derived from this compound. The key quantitative data for ABT-724 are summarized in the table below.

ParameterValueSpeciesReference
EC50 (Dopamine D4 Receptor) 12.4 nMHuman[1][5][6][7][8]
Efficacy (Dopamine D4 Receptor)61%Human[1][7][8]
Selectivity No significant activity at D1, D2, D3, or D5 receptors-[1][5][6]
Proerectile Effect (in vivo) 77% maximal effect at 0.03 µmol/kg (s.c.)Rat[1]

Dopamine D4 Receptor Signaling Pathway

ABT-724 exerts its pharmacological effects by modulating the dopamine D4 receptor signaling pathway. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[9] Upon agonist binding, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase.[9][10] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] The reduction in cAMP levels can influence the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a modulation of neuronal excitability.

Dopamine_D4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ABT-724 ABT-724 D4R Dopamine D4 Receptor ABT-724->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Phosphorylates Downstream Targets

Dopamine D4 Receptor Signaling Pathway

Experimental Protocols

General Synthesis Workflow for this compound Derivatives

The synthesis of pharmaceutical candidates from this compound typically involves a series of chemical transformations. A generalized workflow is presented below, which can be adapted for the synthesis of various amide and ester derivatives.

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Coupling Amide or Ester Coupling Activation->Coupling Purification Purification (e.g., Chromatography, Recrystallization) Coupling->Purification Final_Product Final Pharmaceutical Candidate Purification->Final_Product Amine Amine (R-NH₂) Amine->Coupling Alcohol Alcohol (R-OH) Alcohol->Coupling

General Synthesis Workflow
Protocol 1: Synthesis of 4-Bromopicolinamide (B1331220) Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound.

Materials:

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride Formation): To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromopicolinoyl chloride.

    • Method B (Carbodiimide Coupling): To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1.2 eq) in anhydrous DMF, add a catalytic amount of HOBt (0.1 eq). Stir the reaction mixture at room temperature overnight.

  • Amide Coupling:

    • For Method A: Dissolve the crude 4-bromopicolinoyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • For Method B: The coupling occurs in situ.

  • Work-up:

    • Quench the reaction mixture with water and extract with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 4-bromopicolinamide derivative.

Protocol 2: Dopamine D4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells)

  • Radioligand, e.g., [³H]-Spiperone or another suitable D4-selective radioligand

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol (B65202) or another suitable competitor)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the cell membrane suspension in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Binding Reaction:

    • In a 96-well microplate, add in the following order:

      • Assay buffer

      • Test compound or vehicle (for total binding) or non-specific binding determinator

      • Radioligand (at a concentration close to its Kd)

      • Cell membrane suspension

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its application in the development of the selective dopamine D4 receptor agonist ABT-724 demonstrates its potential for creating drug candidates with specific and potent pharmacological activities. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new compounds derived from this important scaffold. Further investigation into derivatives of this compound holds promise for the discovery of new therapeutics for a range of diseases.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromopicolinic Acid with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in medicinal chemistry and drug development for the construction of complex molecular architectures.[2][3] 4-Bromopicolinic acid is a valuable building block, and its coupling with various boronic acids provides access to a diverse range of 4-substituted picolinic acid derivatives, which are important scaffolds in numerous biologically active compounds.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. The protocol is based on established methodologies for similar bromo-substituted aromatic compounds and is designed to be a robust starting point for optimization in specific research applications.[4][5]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[6]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of bromo-substituted aromatic compounds with various boronic acids, providing a reference for expected yields and reaction conditions.

EntryBromo-SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[4]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O70-8018-2280[4]
32-Aryl-6-bromo-4-chloro-8-iodoquinazolineArylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/EtOH1002Good to Excellent[5]
44-BromoanisolePhenylboronic acidPd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O80195[7]
5Aryl Halide (with -COOH group)Arylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.5Excellent[8]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst system with a suitable ligand) (1-5 mol%)[9]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water or ethanol)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water). The reaction mixture is typically set up to be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-100 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[4][5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system is used, separate the layers. If a single solvent was used, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-aryl-picolinic acid.

Mandatory Visualizations

Signaling Pathway Diagram

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide This compound (Ar-X) ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetalation Diaryl_PdII Ar-Pd(II)-R Transmetalation->Diaryl_PdII ReductiveElimination Reductive Elimination Diaryl_PdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product 4-Aryl-picolinic Acid (Ar-R) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, Catalyst, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (80-100 °C, 2-24 h) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography or Recrystallization) workup->purification product Obtain Pure 4-Aryl-picolinic Acid purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Note: Quantification of 4-Bromopicolinic Acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromopicolinic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is suitable for quality control and research applications, providing a detailed protocol for sample and standard preparation, chromatographic conditions, and data analysis.

Materials and Methods

The analysis was performed on a standard HPLC system equipped with a UV detector. A C18 stationary phase was utilized for the separation, which is a common choice for retaining and separating moderately polar compounds like picolinic acid derivatives. The mobile phase consisted of a mixture of an acidic aqueous buffer and an organic solvent, a standard approach in reversed-phase chromatography to ensure good peak shape and retention for acidic analytes.

Chromatographic Conditions

ParameterValue
HPLC System Agilent 1100 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

Method Validation Summary

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1] The validation parameters demonstrated that the method is specific, linear, accurate, and precise for the quantification of this compound.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add the diluent to approximately half the volume of the flask and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection. The final concentration should be within the linear range of the calibration curve.

3. Chromatographic Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas into the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution (Standards) Standard->Dilution Sample Sample Weighing & Dissolution Filtration Sample Filtration Sample->Filtration Injection Injection of Samples & Standards Dilution->Injection Filtration->Injection HPLC HPLC System Setup & Equilibration Detection UV Detection at 254 nm Injection->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromopicolinic acid, also known as 4-bromo-2-pyridinecarboxylic acid, is a valuable synthetic intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] It is an organic compound featuring a pyridine (B92270) ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.[3] This application note provides a detailed protocol for the large-scale synthesis of this compound via the oxidation of 4-bromo-2-methylpyridine (B16423).

Synthesis Pathway

The most common and scalable method for the synthesis of this compound is the oxidation of 4-bromo-2-methylpyridine using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).[4] This method is advantageous as it can simplify the reaction time and reduce energy consumption and cost, making it suitable for large-scale production.[4]

The overall reaction is as follows:

Experimental Protocols

This section details two protocols for the synthesis of this compound at different scales.

Protocol 1: Laboratory Scale Synthesis

This protocol is suitable for producing a smaller quantity of the target compound.

Materials:

  • 4-bromo-2-methylpyridine (0.1 mol)

  • Potassium permanganate (KMnO₄) powder (39.5 g, 0.25 mol)

  • Water (200 mL)

  • Dichloromethane (B109758)

Equipment:

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Set up the 500 mL four-neck flask with the stirrer, thermometer, and reflux condenser.

  • Add 10.0 mL (0.1 mol) of 4-bromo-2-methylpyridine and 200 mL of water to the flask.

  • Begin stirring and slowly heat the mixture to 75°C.

  • Once the temperature reaches 75°C, begin adding the 39.5 g of KMnO₄ powder in 5 batches. Ensure each batch of KMnO₄ has fully reacted (the solution turns from purple-red to dark brown) before adding the next. Maintain the reaction temperature between 80-82°C.[4]

  • After all the KMnO₄ has been added, continue stirring at the same temperature for an additional 30 minutes to ensure the reaction goes to completion. The total reaction time is approximately 3 hours.[4]

  • While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with two 15 mL portions of hot water and combine the filtrates. The resulting filtrate should be a clear, colorless solution.[4]

  • Add an equal volume of dichloromethane to the filtrate. If a solid precipitates, cool the mixture in an ice-water bath to maximize crystallization.

  • Filter the mixture to collect the product.

  • Wash the collected solid with water and dry to obtain this compound as a crystalline fine powder.[4]

Protocol 2: Large-Scale Synthesis

This protocol is designed for larger-scale production.

Materials:

  • 4-bromo-2-methylpyridine (2.0 kg, 13.23 mol)

  • Potassium permanganate (KMnO₄) (5.3 kg, 33.54 mol)

  • Purified water (5 L)

  • Ice-water mixture (5 L)

  • Dichloromethane (4.5 L)

Equipment:

  • 10 L glass reactor

  • Nitrogen inlet

  • Stirrer

  • Heating/cooling system

  • Filtration apparatus

Procedure:

  • Purge the 10 L glass reactor with nitrogen for 30 minutes.

  • Add 5 L of purified water and 2.0 kg (13.23 mol) of 4-bromo-2-methylpyridine to the reactor.

  • Stir the mixture for 30 minutes.

  • Add 5.3 kg (33.54 mol) of potassium permanganate to the reactor.

  • Heat the reaction mixture and maintain the temperature between 70-80°C for 3 hours.

  • Cool the reaction solution to room temperature.

  • Slowly pour the reaction mixture into 5 L of an ice-water mixture and stir for 30 minutes.

  • Filter the mixture.

  • To the filtrate, add an equal volume of dichloromethane (4.5 L).

  • Stir for 2 hours to induce crystallization.

  • Filter the mixture to collect the white solid product.

  • Dry the product to obtain 1.9 kg of this compound.[4]

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

ParameterProtocol 1 (Lab Scale)Protocol 2 (Large Scale)
Starting Material 4-bromo-2-methylpyridine4-bromo-2-methylpyridine
Amount of Starting Material0.1 mol2.0 kg (13.23 mol)
Oxidizing Agent Potassium permanganate (KMnO₄)Potassium permanganate (KMnO₄)
Amount of Oxidizing Agent39.5 g (0.25 mol)5.3 kg (33.54 mol)
Solvent WaterWater
Solvent Volume200 mL5 L
Reaction Temperature 80-82°C70-80°C
Reaction Time 3 hours3 hours
Work-up Solvent DichloromethaneDichloromethane
Product Yield Not specified1.9 kg

Visualizations

Experimental Workflow for Large-Scale Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product A Charge Reactor with Water and 4-bromo-2-methylpyridine B Add Potassium Permanganate A->B C Heat to 70-80°C for 3 hours B->C D Cool to Room Temperature C->D E Quench in Ice-Water D->E F Filter E->F G Add Dichloromethane to Filtrate F->G H Stir for 2 hours (Crystallization) G->H I Filter and Dry H->I J This compound I->J

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols for 4-Bromopicolinic Acid: Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromopicolinic acid is a pivotal synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It serves as a crucial building block for more complex molecules due to its functional handles: a carboxylic acid and a bromo-substituted pyridine (B92270) ring.[3] The most common synthesis route involves the oxidation of 4-bromo-2-methylpyridine (B16423).[4] Following the synthesis, effective workup and purification are paramount to obtaining a high-purity product suitable for subsequent applications. These application notes provide detailed protocols for the workup and various purification techniques applicable to this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 30766-03-1[1][5]
Molecular Formula C6H4BrNO2[1][5]
Molecular Weight 202.01 g/mol [1][5]
Appearance White to off-white crystalline solid or fine needles.[3][4][3][4]
Melting Point 172-174 °C
Boiling Point 347.8 °C at 760 mmHg
Solubility Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[3][3]

Reaction Workup from Synthesis

The synthesis of this compound is commonly achieved by the oxidation of 4-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO4).[1][4] The workup procedure is designed to separate the product from the manganese dioxide (MnO2) byproduct and unreacted starting materials.

General Workup Workflow

The following diagram illustrates the general workflow for the initial workup of the reaction mixture.

Workup_Workflow reaction Reaction Mixture (this compound, MnO2, Water) filtration Hot Filtration reaction->filtration filtrate Aqueous Filtrate (Potassium 4-bromopicolinate) filtration->filtrate Liquid Phase solid_waste Solid Waste (MnO2) filtration->solid_waste Solid Phase separation Phase Separation acidification Acidification (e.g., HCl to pH 4-5) filtrate->acidification precipitation Precipitation of Crude Product acidification->precipitation isolation Isolation precipitation->isolation crude_product Crude this compound isolation->crude_product

Caption: General workflow for the workup of this compound synthesis.

Experimental Protocol: Reaction Workup

This protocol is based on the oxidation of 4-bromo-2-methylpyridine with KMnO4.[1][4]

  • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring the disappearance of the starting material (4-bromo-2-methylpyridine).

  • Removal of MnO2: While the reaction mixture is still hot (around 80°C), filter it to remove the manganese dioxide precipitate.[4]

    • Note: Hot filtration is crucial as the product may be less soluble at lower temperatures.

  • Washing: Wash the collected MnO2 solid with hot water (e.g., 2 x 15 mL) to recover any trapped product. Combine the washings with the initial filtrate.[4] The resulting filtrate should be a clear, colorless solution.[4]

  • Acidification and Precipitation:

    • Cool the combined filtrate to room temperature.

    • Slowly add concentrated hydrochloric acid (HCl) to adjust the pH of the filtrate to 4-5.[1]

    • A white solid, the crude this compound, will precipitate out of the solution.[1]

  • Crystallization and Isolation:

    • For enhanced precipitation, cool the mixture in an ice-water bath.[4] It has been noted that crystallization temperatures between -10°C and 5°C can improve the yield and appearance of the product.[4]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the collected solid to obtain the crude this compound.[4] A yield of approximately 33% has been reported for this procedure.[1]

Purification Techniques

The crude product obtained from the initial workup may require further purification to meet the stringent requirements of pharmaceutical and other advanced applications. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids.[6] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent (e.g., THF/Water) start->dissolve solution Hot, Saturated Solution dissolve->solution cool Slow Cooling to Room Temperature solution->cool crystallization Crystal Formation cool->crystallization ice_bath Cool in Ice Bath to Maximize Yield crystallization->ice_bath filter Vacuum Filtration ice_bath->filter crystals Purified Crystals filter->crystals Solid mother_liquor Mother Liquor (Contains Impurities) filter->mother_liquor Liquid wash Wash with Cold Solvent crystals->wash dry Dry Crystals wash->dry final_product Pure this compound dry->final_product

Caption: Step-by-step workflow for the recrystallization of this compound.

A reported method for the recrystallization of a related compound, 3-bromopicolinic acid, can be adapted.[8]

  • Solvent Selection: A mixture of tetrahydrofuran (B95107) (THF) and deionized water is a suitable solvent system.[8]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of THF to dissolve the solid at room temperature, followed by a small amount of deionized water to form a clear solution with stirring.[8]

  • Filtration (Optional): If any insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Colorless crystals should form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same THF/water mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. A yield of 82% has been reported for this recrystallization process.[8]

Acid-Base Extraction

This technique is ideal for separating acidic compounds like this compound from neutral or basic impurities. The principle involves converting the carboxylic acid into its water-soluble salt, which can then be separated from organic-soluble impurities.

AcidBase_Extraction cluster_0 Extraction Step cluster_1 Isolation Step start Crude Product in Organic Solvent (e.g., EtOAc) add_base Add Aqueous Base (e.g., NaHCO3) start->add_base sep_funnel Separate Layers in Separatory Funnel add_base->sep_funnel org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer aq_layer Aqueous Layer (Sodium 4-bromopicolinate) sep_funnel->aq_layer acidify Acidify Aqueous Layer with Strong Acid (e.g., HCl) aq_layer->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Solid filter->dry final_product Pure this compound dry->final_product

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive molecules utilizing 4-bromopicolinic acid as a versatile starting material. This document details protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, and presents quantitative data for the synthesized compounds. The methodologies outlined herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents and other biologically active compounds.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyridine (B92270) ring functionalized with both a carboxylic acid and a bromine atom, allows for diverse chemical modifications. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl substituents. This versatility has led to the synthesis of a range of bioactive molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Key Synthetic Applications

The primary utility of this compound in the synthesis of bioactive molecules lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct carbon-carbon and carbon-nitrogen bonds.

General Workflow for Cross-Coupling Reactions:

G cluster_start Starting Material Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Bioactive Molecule Scaffolds cluster_final Final Product Generation Start This compound Esterification Esterification (e.g., with Methanol) Start->Esterification Ester Methyl 4-bromopicolinate Esterification->Ester Coupling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira Coupling Ester->Coupling Aryl 4-Aryl-picolinic acid derivatives Coupling->Aryl Boronic Acid/Ester Amino 4-Amino-picolinic acid derivatives Coupling->Amino Amine Alkynyl 4-Alkynyl-picolinic acid derivatives Coupling->Alkynyl Terminal Alkyne Hydrolysis Ester Hydrolysis Aryl->Hydrolysis Amino->Hydrolysis Alkynyl->Hydrolysis Final Bioactive Picolinic Acid Derivative Hydrolysis->Final

Figure 1: General workflow for the synthesis of bioactive picolinic acid derivatives.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Heteroaryl Picolinic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.

Application Example: Synthesis of 4-(1H-Pyrazol-4-yl)picolinic Acid Derivatives as Potential Enzyme Inhibitors

Aryl pyrazoles are a recognized class of heterocyclic compounds present in several commercially available drugs. The synthesis of 4-(1H-pyrazol-4-yl)picolinic acid derivatives via Suzuki-Miyaura coupling of a 4-halopicolinate with a pyrazoleboronic acid derivative can lead to compounds with potential enzyme-inhibiting properties, such as tyrosinase inhibition.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 4-bromopicolinate (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base, typically Na₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane (B91453) and water (4:1) or toluene (B28343) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by acidification.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-90[5]
Pd(dppf)Cl₂K₃PO₄Toluene/H₂O1001260-85[4]
XPhos Pd G2K₃PO₄t-BuOH/H₂O80480-95[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopicolinates.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-picolinic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines. This reaction is particularly valuable in drug discovery for accessing novel chemical space and exploring structure-activity relationships.

Application Example: Synthesis of 4-(Phenylamino)picolinamide Derivatives as Potential Antitumor Agents

Substituted aminopyridines are key pharmacophores in numerous biologically active molecules, including kinase inhibitors. The Buchwald-Hartwig amination of a 4-halopicolinate with various anilines can produce a library of compounds for screening as potential anticancer agents. For instance, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown promising anti-proliferative activity against human cancer cell lines.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2][7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with methyl 4-bromopicolinate (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.) or a G3-palladacycle (0.02 eq.), a suitable phosphine (B1218219) ligand like XPhos (0.04 eq.) or BINAP (0.04 eq.), and a base, typically Cs₂CO₃ (1.5 eq.) or NaOtBu (1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

  • Amidation and Hydrolysis: The picolinate (B1231196) ester can be converted to an amide by reaction with an amine, and subsequently, if desired, the ester can be hydrolyzed to the carboxylic acid.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1101870-90[2]
Pd(OAc)₂ / BINAPNaOtBu1,4-Dioxane1002465-85[8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Halopicolinates.

Sonogashira Coupling: Synthesis of 4-Alkynyl-picolinic Acids

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of arylalkynes, which are important intermediates and structural motifs in various bioactive compounds.

Application Example: Synthesis of 4-(Phenylethynyl)picolinic Acid Derivatives as Ligands and Potential Antimicrobial Agents

Extended aminopicolinic acid derivatives synthesized via Sonogashira coupling have potential applications as ligands for transition metals.[9] Copper complexes of related pyridine derivatives have been reported to possess superoxide (B77818) dismutase (SOD) and antimicrobial activities.[9]

Experimental Protocol: Sonogashira Coupling of Methyl 4-iodopicolinate [9]

Note: This protocol uses methyl 4-iodopicolinate, which can be prepared from 4-chloropicolinic acid. A similar protocol can be adapted for methyl 4-bromopicolinate, potentially requiring more forcing conditions.

  • Reaction Setup: To a solution of methyl 4-iodopicolinate (1.0 eq.) in a mixture of ethanol (B145695) and 2 M aqueous ammonia, add the terminal alkyne (1.1 eq.), bis(triphenylphosphine)palladium(II) chloride (0.05 eq.), and copper(I) iodide (0.02 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with hydriodic acid.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuINH₃ (aq)EthanolRT1285-95[9]
Pd(OAc)₂ / P(p-tol)₃-DBUTHF601270-90[10]

Table 3: Representative Conditions for Sonogashira Coupling of 4-Halopicolinates.

Signaling Pathway and Biological Activity

The bioactive molecules synthesized from this compound can interact with various biological targets. For example, derivatives of 4-aminopicolinic acid have been investigated as kinase inhibitors, which can modulate cellular signaling pathways involved in cancer cell proliferation and survival.

G Inhibitor 4-Amino-picolinic Acid Derivative Kinase Protein Kinase Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling PhosphoSubstrate->Signal Response Cellular Response (e.g., Proliferation) Signal->Response

Figure 2: Inhibition of a protein kinase signaling pathway by a 4-amino-picolinic acid derivative.

Compound ClassTargetBiological ActivityBioactivity DataReference
4-(Phenylamino)picolinamidesTumor CellsAnti-proliferativeIC₅₀ in low µM range[2]
4-(1H-Pyrazol-4-yl)picolinic acidsTyrosinaseEnzyme InhibitionIC₅₀ = 1.568 ± 0.01 µM (for a related aryl pyrazole)[3]
Copper complexes of aminopicolinic acidsBacteria/FungiAntimicrobial-[9]
4-Amino-6-(pyrazolyl)-picolinic acidsPlant Root GrowthHerbicidal>80% inhibition at 250 µM[11]

Table 4: Examples of Bioactive Molecules Derived from 4-Halopicolinic Acid Scaffolds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide efficient and modular routes to novel compounds with potential therapeutic and agrochemical applications. The provided protocols and data serve as a foundation for further exploration and optimization in the pursuit of new and improved bioactive agents.

References

Application Notes and Protocols: 4-Bromopicolinic Acid in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research detailing the synthesis and anti-cancer evaluation of specific derivatives of 4-Bromopicolinic acid is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related pyridine-2-carboxylic acid and pyridine (B92270) derivatives, which serve as valuable proxies for researchers interested in exploring the potential of this compound as a scaffold in oncology.

Introduction

This compound is a halogenated pyridine carboxylic acid that holds promise as a versatile scaffold for the synthesis of novel anti-cancer agents. Its structure combines a pyridine ring, a known pharmacophore in many biologically active compounds, with a bromine atom and a carboxylic acid group. These features offer multiple points for chemical modification to develop derivatives with targeted anti-cancer properties. The bromine atom can be utilized in cross-coupling reactions to introduce diverse functionalities, while the carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate pharmacokinetic and pharmacodynamic properties.

This document provides an overview of the potential applications of this compound in anti-cancer drug development, including synthetic strategies, protocols for biological evaluation, and insights into potential mechanisms of action based on analogous compounds.

Data Presentation: Anti-Cancer Activity of Structurally Related Pyridine Derivatives

The following table summarizes the in vitro anti-cancer activity of various pyridine derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating newly synthesized this compound analogs.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Phenyl-pyridine-2-carboxylic acid derivativesRo 41-4439MDA-MB-435 (Breast)Low micromolar[1]
Pyridine-ureasCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[2]
Pyridine-ureasCompound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[2]
Pyridine-ureasDoxorubicin (Reference)MCF-7 (Breast)1.93[2]
Sulfapyridine derivativesCompound 7eMCF-7 (Breast)Significant cytotoxicity[3]
Sulfapyridine derivativesCompound 7gDU-145 (Prostate)Significant cytotoxicity[3]
Sulfapyridine derivativesCompound 7gHeLa (Cervical)Significant cytotoxicity[3]

Experimental Protocols

Protocol 1: General Synthesis of 4-Bromopicolinamide (B1331220) Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound, a common strategy to create diverse chemical libraries for anti-cancer screening.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

  • Activation of Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromopicolinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-bromopicolinamide derivative.

  • Characterization:

    • Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, DU-145, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) in the complete medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

Based on studies of analogous pyridine-based anti-cancer agents, derivatives of this compound may exert their effects through various signaling pathways.

  • Cell Cycle Arrest: Phenyl-pyridine-2-carboxylic acid derivatives have been shown to induce cell cycle arrest in mitosis, leading to apoptosis.[1] This suggests that this compound analogs could potentially target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or components of the mitotic spindle.

  • Induction of Apoptosis: Many pyridine derivatives have demonstrated the ability to induce apoptosis in cancer cells. This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Kinase Inhibition: Pyridine-urea derivatives have been found to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[2] The pyridine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Visualizations

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening 4_Bromopicolinic_Acid This compound Amide_Coupling Amide Coupling 4_Bromopicolinic_Acid->Amide_Coupling Amine_Library Amine Library Amine_Library->Amide_Coupling Derivative_Library Derivative Library Amide_Coupling->Derivative_Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Derivative_Library->Cytotoxicity_Assay Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Hit_Identification Hit Identification IC50_Determination->Hit_Identification Identify Potent Compounds Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Further Investigation

Caption: Workflow for the synthesis and screening of this compound derivatives.

Potential Signaling Pathway Inhibition

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis 4_Bromo_Derivative This compound Derivative M M Phase (Mitosis) 4_Bromo_Derivative->M Arrest Pro_Apoptotic Pro-Apoptotic Proteins 4_Bromo_Derivative->Pro_Apoptotic Activate Anti_Apoptotic Anti-Apoptotic Proteins 4_Bromo_Derivative->Anti_Apoptotic Inhibit VEGFR2 VEGFR-2 4_Bromo_Derivative->VEGFR2 Inhibit G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->M M->G1 Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Anti_Apoptotic->Caspase_Activation Apoptotic_Cell_Death Apoptotic Cell Death Caspase_Activation->Apoptotic_Cell_Death Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Potential mechanisms of action for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromopicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Bromopicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the oxidation of 4-bromo-2-methylpyridine (B16423) using a strong oxidizing agent, most commonly potassium permanganate (B83412) (KMnO₄) in an aqueous solution.[1] This method is favored for its directness and relatively high potential yield when optimized.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors critically affect the final yield of this compound. These include:

  • Oxidant-to-Substrate Molar Ratio: An excess of potassium permanganate is necessary to drive the reaction to completion and account for side reactions.[1]

  • Reaction Temperature: The oxidation of the methyl group is temperature-sensitive. Maintaining an optimal temperature range is crucial to ensure a good reaction rate without causing degradation of the pyridine (B92270) ring.[1]

  • Solvent Volume: The concentration of the reactants plays a significant role. An appropriate volume of water as the solvent is needed to prevent both the degradation of the pyridine ring and the loss of product due to excessive solubility.[1]

  • Crystallization Temperature: The temperature at which the final product is crystallized from the solution directly impacts both the yield and the purity of the isolated this compound.[1]

Q3: What are the typical appearance and properties of this compound?

A3: this compound typically appears as a white to off-white crystalline solid, often described as fine needles.[1][2] It is an organic compound with the molecular formula C₆H₄BrNO₂.[1][2][3][4] It is soluble in polar solvents like water and alcohols and less soluble in non-polar solvents.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Oxidation Ensure the optimal molar ratio of potassium permanganate to 4-bromo-2-methylpyridine is used. A ratio of approximately 2.5:1 is often recommended to drive the reaction forward and compensate for side reactions.[1]
Incorrect Reaction Temperature Maintain the reaction temperature within the optimal range of 80-82°C. Temperatures below this range may lead to a slower reaction and incomplete conversion, while higher temperatures can cause the degradation of the pyridine ring, thus reducing the yield.[1]
Suboptimal Solvent Volume The volume of water used as a solvent is critical. Too little water can lead to an overly concentrated reaction mixture, increasing the risk of pyridine ring destruction. Conversely, too much water can result in the product remaining dissolved in the solution, thereby lowering the isolated yield. An optimal solvent volume is reported to be approximately 22 times the volume of the 4-bromo-2-methylpyridine.[1]
Improper Crystallization For optimal product recovery, control the crystallization temperature to be between 0-5°C. Temperatures above this range can lead to a decrease in yield and may also negatively affect the product's appearance, potentially causing it to turn yellow.[1]
Product is Off-color (e.g., Yellow) High Crystallization Temperature A high crystallization temperature can lead to the product being wrapped in the organic solvent too quickly, resulting in uneven crystallization and the formation of solvates that can impart a yellow color. Ensure crystallization occurs within the 0-5°C range.[1]
Degradation of Pyridine Ring If the reaction temperature exceeded the optimal range (above 82°C), the pyridine ring may have been damaged, leading to impurities that can discolor the final product.[1]
Difficulty in Isolating the Product Incorrect pH during Workup After the reaction, the pH of the filtrate should be adjusted to 4-5 with a suitable acid like concentrated HCl to precipitate the product.[3]
Excessive Solvent If too much water was used as the solvent, a significant portion of the product might remain dissolved. In such cases, concentrating the filtrate by vacuum evaporation before crystallization can help improve the recovery.[3]

Experimental Protocols

Detailed Protocol for Synthesis via Potassium Permanganate Oxidation

This protocol is based on a reported method for the synthesis of this compound.[1]

Materials:

  • 4-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Dichloromethane (B109758) (for workup)

  • Concentrated Hydrochloric Acid (HCl) (for pH adjustment)

Equipment:

  • 500 mL four-neck flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 10.0 mL (0.1 mol) of 4-bromo-2-methylpyridine and 200 mL of water.

  • Heating: Begin to heat the mixture slowly with stirring.

  • Addition of Oxidant: Weigh 39.5 g (0.25 mol) of KMnO₄ powder. When the temperature of the reaction mixture reaches 75°C, begin adding the KMnO₄ powder in batches.

  • Temperature Control: Maintain the reaction temperature between 80-82°C. Ensure that each batch of KMnO₄ has fully reacted (the solution will be dark brown without any purple color) before adding the next.

  • Reaction Completion: After all the KMnO₄ has been added, continue stirring at 80-82°C for an additional 30 minutes. The total reaction time is approximately 3 hours.

  • Filtration: While the solution is still hot, filter it to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with two 15 mL portions of hot water and combine the filtrates.

  • Workup: Add an equal volume of dichloromethane to the filtrate. If a solid precipitates, cool the mixture in an ice-water bath.

  • Isolation: Filter the precipitated product, wash it with water, and dry to obtain the final product.

Process Visualization

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed temp Incorrect Temperature? start->temp ratio Incorrect Reagent Ratio? start->ratio solvent Improper Solvent Volume? start->solvent crystallization Poor Crystallization? start->crystallization sol_temp Maintain 80-82°C during reaction temp->sol_temp sol_ratio Use ~2.5:1 molar ratio of KMnO4 to starting material ratio->sol_ratio sol_solvent Adjust water volume to ~22x of starting material solvent->sol_solvent sol_crystallization Crystallize at 0-5°C and adjust pH to 4-5 crystallization->sol_crystallization

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Suzuki Coupling of 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromopicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions include protodebromination (dehalogenation) of the starting material, protodeboronation of the boronic acid coupling partner, and homocoupling of the boronic acid. Due to the presence of the carboxylic acid and the pyridine (B92270) nitrogen, catalyst deactivation and potential decarboxylation can also occur.

Q2: How does the carboxylic acid group in this compound affect the Suzuki coupling reaction?

A2: The carboxylic acid group, along with the adjacent pyridine nitrogen, can act as a chelating ligand for the palladium catalyst. This chelation can sometimes stabilize the catalyst but may also lead to the formation of inactive catalyst species, thereby slowing down or inhibiting the reaction. Under high temperatures, decarboxylation of the picolinic acid moiety can be a competing reaction pathway.

Q3: Which form of the boronic acid reagent is recommended for coupling with this compound?

A3: While boronic acids are commonly used, they can be susceptible to protodeboronation, especially with heteroaryl partners. Using more stable derivatives such as boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts is often recommended.[1] These reagents can provide a slow release of the active boronic acid during the reaction, minimizing side reactions.

Q4: What is a typical experimental setup for a Suzuki coupling reaction with this compound?

A4: A general procedure involves reacting this compound with a boronic acid derivative (1.1-1.5 equivalents) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The reaction is typically carried out in a degassed solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, under an inert atmosphere (e.g., Argon or Nitrogen) and with heating.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Solution
Low or No Product Yield Catalyst Inactivity/Deactivation: The pyridine nitrogen and/or the carboxylate group of this compound may be coordinating to the palladium center, inhibiting its catalytic activity.- Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) to prevent catalyst inhibition. - Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with the in-situ reduction of Pd(II) sources. - Protecting Group: Consider protecting the carboxylic acid as an ester to reduce chelation, followed by deprotection after the coupling.
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow.- Base Selection: Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive boronate species. - Water Content: Ensure the presence of a small amount of water in the solvent system, as it is often crucial for the activation of the boronic acid by the base.
Significant Protodebromination (Dehalogenation) of Starting Material Presence of Hydride Sources: The reaction mixture may contain species that can act as hydride donors, leading to the reduction of the C-Br bond.- Base Choice: Avoid using amine bases if significant dehalogenation is observed. Switch to carbonate or phosphate (B84403) bases. - Solvent Purity: Use high-purity, anhydrous solvents (when appropriate for the chosen base) to minimize potential hydride sources.
Formation of Homocoupling Byproduct (Biaryl from Boronic Acid) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. - Use of Pd(0) Catalyst: Starting with a Pd(0) source can mitigate homocoupling that may arise from the in-situ reduction of Pd(II) precatalysts.
Evidence of Decarboxylation High Reaction Temperature: Picolinic acids can undergo decarboxylation at elevated temperatures.- Temperature Optimization: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating after completion. - Catalyst/Ligand System: A more active catalyst system might allow for lower reaction temperatures, thus minimizing decarboxylation.

Data on Common Side Reactions

Side Reaction Typical Yield Range Influencing Factors Mitigation Strategies
Protodebromination 5-20% (can be higher)Base, solvent, temperature, ligandUse non-coordinating bases (carbonates, phosphates), optimize temperature, choose appropriate ligands.
Protodeboronation 5-30% (highly variable)Base strength, water content, temperature, stability of boronic acid derivativeUse boronic esters or trifluoroborates, use milder bases (e.g., KF), control water content.
Homocoupling <10% (can increase with poor degassing)Oxygen presence, catalyst precursor (Pd(II) vs Pd(0))Thoroughly degas reaction mixture, use Pd(0) catalysts.
Decarboxylation Variable (highly temperature dependent)Reaction temperature, reaction timeOptimize for the lowest possible reaction temperature, use a highly active catalyst to shorten reaction time.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific boronic acid partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and adjust the pH to be acidic (e.g., with 1M HCl) to protonate the product.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product 4-Bromopicolinic_Acid This compound Oxidative_Addition Oxidative Addition 4-Bromopicolinic_Acid->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Pd(II)_Complex Ar'-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Diaryl_Pd(II) (Ar')(Ar)Pd(II)L₂ Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerates Catalyst Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling of this compound.

Side_Reactions cluster_side_reactions Common Side Reactions Suzuki_Reaction Desired Suzuki Coupling Protodebromination Protodebromination Suzuki_Reaction->Protodebromination Leads to (Starting Material Loss) Protodeboronation Protodeboronation Suzuki_Reaction->Protodeboronation Leads to (Boronic Acid Loss) Homocoupling Homocoupling Suzuki_Reaction->Homocoupling Leads to (Boronic Acid Dimer) Decarboxylation Decarboxylation Suzuki_Reaction->Decarboxylation Leads to (Product Degradation)

Caption: Common side reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reagents 1. Verify Reagent Purity - this compound - Boronic acid derivative - Solvent and Base Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert atmosphere? - Degassed solvents? - Correct temperature? Check_Reagents->Check_Conditions Optimize_Catalyst 3. Optimize Catalyst System - Change ligand (e.g., Buchwald) - Change Pd source (Pd(0) vs Pd(II)) - Adjust catalyst loading Check_Conditions->Optimize_Catalyst Optimize_Base 4. Optimize Base - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Adjust equivalents Optimize_Catalyst->Optimize_Base Analyze_Byproducts 5. Analyze Byproducts - Identify major side reactions (e.g., via LC-MS, NMR) Optimize_Base->Analyze_Byproducts Targeted_Solution Implement Targeted Solution (e.g., use boronic ester for protodeboronation) Analyze_Byproducts->Targeted_Solution End Improved Reaction Outcome Targeted_Solution->End

Caption: A systematic workflow for troubleshooting the Suzuki coupling of this compound.

References

Technical Support Center: 4-Bromopicolinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromopicolinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a white to off-white crystalline solid.[1] It is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position and a bromine atom at the 4-position. It is soluble in polar solvents like water and alcohols, but less so in non-polar organic solvents.[1] Due to its structure, it serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Q2: How should this compound be stored?

To ensure its stability, this compound should be stored in a cool, dark place, sealed in a dry environment at room temperature.

Q3: What are the main safety precautions when handling this compound?

As with many brominated compounds, it is essential to handle this compound with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the presence of both a pyridine nitrogen and a carboxylic acid group in this compound can present challenges.

Q4: My Suzuki-Miyaura reaction with this compound is not proceeding or giving low yields. What are the possible causes and solutions?

Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors:

  • Catalyst Inhibition/Deactivation: The primary challenge with substrates like this compound is the potential for the carboxylate group (formed under basic conditions) and the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation.

    • Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid post-coupling. Alternatively, careful selection of ligands that are bulky and electron-rich can sometimes mitigate this issue. Using a Pd(0) source directly, such as Pd(PPh₃)₄, might also be beneficial.

  • Inadequate Base: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions or degradation of the starting material.

    • Solution: Screen a variety of bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base and the deprotonated this compound can significantly impact the reaction.

  • Solvent System: Poor solubility of reactants can lead to a sluggish or incomplete reaction.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio may need to be optimized to ensure all components are sufficiently soluble.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is carried out under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Quantitative Data Summary for a Generic Suzuki-Miyaura Coupling:

ParameterCondition 1 (Ester Protected)Condition 2 (Unprotected Acid)
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (3 equiv)
Solvent Dioxane/H₂O (4:1)DMF/H₂O (5:1)
Temperature 90 °C100 °C
Typical Yield 70-90%30-60%

Note: This data is illustrative and based on typical conditions for similar substrates. Actual yields will vary depending on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (as methyl ester)

  • Esterification: Convert this compound to its methyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 4-bromopicolinate methyl ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1). Purge the solution with inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Hydrolysis: If the carboxylic acid is desired, hydrolyze the purified ester using standard conditions (e.g., LiOH in THF/water).

Troubleshooting Flowchart for Suzuki-Miyaura Reactions:

Suzuki_Troubleshooting start Low or No Product check_reagents Check Reagent Quality (this compound, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions catalyst_issue Catalyst Deactivation? check_conditions->catalyst_issue protect_acid Protect Carboxylic Acid (e.g., as methyl ester) catalyst_issue->protect_acid Yes base_issue Incorrect Base? catalyst_issue->base_issue No success Improved Yield protect_acid->success change_catalyst Try Different Catalyst/Ligand (e.g., Pd(PPh3)4, bulky phosphine (B1218219) ligands) screen_bases Screen Bases (K2CO3, Cs2CO3, K3PO4) base_issue->screen_bases Yes solvent_issue Solubility Issues? base_issue->solvent_issue No screen_bases->success optimize_solvent Optimize Solvent System (e.g., Dioxane/H2O, DMF/H2O ratios) solvent_issue->optimize_solvent Yes side_reactions Side Reactions Observed? (Homocoupling, Debromination) solvent_issue->side_reactions No optimize_solvent->success degas_rigorously Ensure Rigorous Degassing and Inert Atmosphere side_reactions->degas_rigorously Homocoupling optimize_temp Optimize Temperature side_reactions->optimize_temp Debromination degas_rigorously->success optimize_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of this compound.

Amidation and Esterification Reactions

Q5: I am having difficulty forming an amide or ester with this compound. What are some common issues?

  • Activation of the Carboxylic Acid: Direct amidation or esterification often requires activation of the carboxylic acid.

    • Solution for Amidation: Use standard peptide coupling reagents such as HATU, HOBt/EDC, or convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Solution for Esterification: For simple alcohols, Fischer esterification (acid catalyst, excess alcohol) can be effective. For more complex alcohols, activation with reagents like DCC/DMAP may be necessary.

  • Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines/alcohols may react slowly.

    • Solution: Increase the reaction temperature or use a more potent activating agent for the carboxylic acid.

  • Solubility: As with other reactions, ensuring all reactants are in solution is crucial.

    • Solution: Choose a suitable aprotic solvent such as DMF, DMAc, or NMP for amidations. For esterifications, the alcohol itself can sometimes serve as the solvent.

General Conditions for Amidation and Esterification:

ReactionReagentsSolventTemperatureTypical Yield
Amidation Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv)DMFRoom Temp75-95%
Esterification Alcohol (excess), H₂SO₄ (cat.)AlcoholReflux60-85%

Note: This data is illustrative and based on general procedures. Yields are substrate-dependent.

Sonogashira and Heck Reactions

Q6: What are the key considerations for Sonogashira and Heck reactions with this compound?

  • Catalyst System: Sonogashira couplings typically employ a palladium catalyst and a copper(I) co-catalyst.[2] Heck reactions are palladium-catalyzed.[3] The choice of ligands is important for both.

  • Base: An amine base such as triethylamine (B128534) or diisopropylethylamine is commonly used in both reactions.

  • Side Reactions:

    • Sonogashira: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can be minimized by maintaining a strictly oxygen-free environment.

    • Heck: Regio- and stereoselectivity of the alkene addition can be an issue. The reaction conditions, particularly the ligand and additives, can influence the outcome.

  • Substrate Reactivity: As with Suzuki couplings, the carboxylic acid group can interfere with the catalyst. Esterification prior to the reaction is a recommended strategy.

Logical Relationship Diagram for Reaction Strategy:

Reaction_Strategy start Starting Material: This compound protect Protect Carboxylic Acid (e.g., Esterification) start->protect direct_coupling Direct Coupling (Potential for lower yield) start->direct_coupling coupling Perform C-C Coupling Reaction (Suzuki, Sonogashira, Heck) protect->coupling deprotect Deprotect Carboxylic Acid (Hydrolysis) coupling->deprotect final_product Final Product: 4-Substituted Picolinic Acid deprotect->final_product direct_coupling->final_product

References

Technical Support Center: Enhancing the Purity of 4-Bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromopicolinic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound derivatives?

A1: Impurities in this compound derivatives can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Isomeric Impurities: Other brominated picolinic acid isomers.

  • Over- or Under-brominated Species: Molecules with more than one bromine atom or no bromine atom where one is expected.

  • Hydrolysis Products: If the derivative has labile functional groups (e.g., esters), hydrolysis can occur in the presence of water.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What are the recommended primary purification techniques for this compound derivatives?

A2: The two most effective and commonly used techniques for purifying this compound derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is employed to achieve high purity.

Q3: How can I assess the purity of my this compound derivative?

A3: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative method. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of purity and to identify suitable solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any impurities with distinct NMR signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities with different mass-to-charge ratios.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of a pure crystalline solid.

Troubleshooting Guides

Recrystallization

Issue: No crystals form upon cooling.

Possible Causes & Solutions:

CauseSolution
Solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites.
Add a seed crystal of the pure compound.
Compound is too soluble in the chosen solvent.Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then gently warm until the solution is clear again and allow it to cool slowly.

Issue: Low recovery of the purified product.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration.Preheat the funnel and filter paper with hot solvent before filtering the hot solution.
Column Chromatography

Issue: Poor separation of the desired compound from impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate mobile phase polarity.If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. Use TLC to find the optimal solvent system.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Irregular column packing.Ensure the stationary phase is packed uniformly without any cracks or channels.

Issue: The compound streaks or "tails" on the column.

Possible Causes & Solutions:

CauseSolution
The compound is too polar for the stationary phase.Add a small amount of a polar modifier to the mobile phase (e.g., 0.1-1% acetic acid or triethylamine, depending on the compound's nature).
The compound is interacting too strongly with the silica (B1680970) gel.Consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.

Quantitative Data on Purity Improvement

The following table provides an illustrative example of the purity levels that can be achieved with different purification methods. The exact values will vary depending on the specific derivative and the nature of the impurities.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)
Single Recrystallization85-95%98-99%
Column Chromatography80-90%>99%
Combined Column Chromatography and Recrystallization80-90%>99.9%[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. Common solvents for picolinic acids include water, ethanol, methanol, or mixtures thereof.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Warm the solution again until it is clear.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a this compound Ester

This protocol describes the purification of a less polar derivative, such as an ester of this compound, using normal-phase column chromatography.

Materials:

  • Crude this compound ester

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound derivatives by recrystallization.

Troubleshooting_Recrystallization cluster_solutions1 Solutions for No Crystal Formation cluster_solutions2 Solutions for Low Recovery start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Low Recovery start->issue2 solution1a Concentrate Solution issue1->solution1a solution1b Scratch Flask issue1->solution1b solution1c Add Seed Crystal issue1->solution1c solution2a Minimize Solvent issue2->solution2a solution2b Ensure Thorough Cooling issue2->solution2b solution2c Change Solvent System issue2->solution2c

Caption: Troubleshooting decision tree for common issues in recrystallization.

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation start Crude Product pack_column Pack Column with Silica Gel start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Catalyst Loading Optimization for 4-Bromopicolinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving 4-Bromopicolinic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Catalyst Inactivity 1. Use Fresh Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. Use a fresh batch or a more stable pre-catalyst. 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%). 3. Consider a Pre-catalyst: Use a more robust pre-catalyst system (e.g., a Buchwald pre-catalyst) for more reliable generation of the active Pd(0) species.
Ligand Issues 1. Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation. Ensure they are stored under an inert atmosphere and use freshly opened bottles. 2. Incorrect Ligand-to-Metal Ratio: The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[1] An insufficient amount of ligand can lead to catalyst decomposition.[1] 3. Screen Different Ligands: For challenging substrates like this compound, consider screening bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Problematic Substrate 1. The "2-Pyridyl Problem": The nitrogen atom in the picolinic acid ring can coordinate to the palladium center and inhibit catalysis. Using ligands with high steric hindrance can mitigate this issue. 2. Carboxylic Acid Interference: The carboxylic acid group can react with the base, affecting solubility and potentially interfering with the catalyst. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction.
Suboptimal Reaction Conditions 1. Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). 2. Incorrect Base: The choice and amount of base are critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Heck and Sonogashira reactions, organic bases like triethylamine (B128534) (Et₃N) are often used. Ensure the base is finely powdered and anhydrous. 3. Inappropriate Temperature: Many coupling reactions require heating.[1] If the reaction is sluggish, cautiously increase the temperature. However, excessive heat can lead to catalyst decomposition.
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[1]
Suboptimal Catalyst System 1. High Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading after initial optimization. 2. Inappropriate Ligand: The ligand can influence the relative rates of the desired reaction and side reactions. Screening different ligands may help to suppress unwanted pathways.
Reaction with Base/Solvent Dehalogenation can sometimes be promoted by the base or solvent, especially at high temperatures. Consider using a milder base or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for coupling reactions with this compound?

A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for Suzuki, Heck, and Sonogashira reactions with aryl bromides. For challenging substrates, a higher initial loading (e.g., 5 mol%) might be necessary to ensure a reaction occurs, after which it can be optimized downwards.

Q2: How does the carboxylic acid group of this compound affect the coupling reaction?

A2: The carboxylic acid can be deprotonated by the base used in the coupling reaction, forming a carboxylate salt. This can alter the solubility of the substrate and potentially chelate to the palladium catalyst, inhibiting its activity. To avoid these complications, it is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

Q3: What is the "2-pyridyl problem" and how does it relate to this compound?

A3: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with substrates containing a nitrogen atom at the 2-position of a pyridine (B92270) ring. This nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. Since this compound has a nitrogen at the 2-position relative to the carboxylic acid, this effect can be significant. Using bulky ligands can sterically hinder this coordination and improve reaction outcomes.

Q4: When should I use a copper co-catalyst in a Sonogashira reaction?

A4: Traditionally, Sonogashira reactions employ a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of the copper acetylide, which then transmetalates to the palladium center.[2] However, copper-free Sonogashira protocols have been developed to avoid the formation of diene side products from the oxidative homocoupling of the alkyne (Glaser coupling).[1] For initial trials with this compound derivatives, a copper-free system with a suitable base and ligand is a good starting point.

Q5: How can I monitor the progress of my reaction to optimize catalyst loading?

A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can determine the rate of consumption of the starting material and the formation of the product, which will help in deciding if the catalyst loading needs to be adjusted.

Quantitative Data on Catalyst Loading

The following tables provide examples of catalyst loading optimization for Suzuki-Miyaura, Heck, and Sonogashira reactions of substrates analogous to this compound esters. These should be used as a starting point for optimization.

Table 1: Catalyst Loading Optimization for Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄5K₃PO₄1,4-Dioxane80Good
2PdCl₂(dppf)2K₂CO₃DME80High
3Pd(OAc)₂/SPhos1K₃PO₄Toluene (B28343)/H₂O100Excellent
4Pd/C0.5Na₂CO₃Ethanol/H₂O80Good

Data adapted from studies on similar aryl bromide substrates.[3][4]

Table 2: Catalyst Loading Optimization for Heck Coupling of Aryl Bromides with Alkenes

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃5Et₃NDMF100High
2PdCl₂(PPh₃)₂-2K₂CO₃NMP120Good
3Pd(OAc)₂-1NaOAcDMAc140Excellent
4Pd/C-0.1Et₃NToluene110Good

Data compiled from various sources on Heck reactions of aryl bromides.[5]

Table 3: Catalyst Loading Optimization for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryCatalystCo-catalystCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄CuI2Et₃NTHF60High
2PdCl₂(PPh₃)₂CuI1PiperidineDMF80Excellent
3Pd(OAc)₂/XPhos-1.5Cs₂CO₃1,4-Dioxane100High
4Pd/C-0.25Et₃NH₂O50Good

Data based on general protocols and optimization studies for Sonogashira couplings.[1][2]

Experimental Protocols

Note: It is highly recommended to protect the carboxylic acid of this compound as an ester (e.g., methyl or ethyl ester) before proceeding with these coupling reactions. The following protocols assume the use of an esterified substrate.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the methyl 4-bromopicolinate (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 1.1-3.3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Heck Coupling
  • Reaction Setup: To a sealable reaction vessel, add methyl 4-bromopicolinate (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) and a degassed solvent (e.g., DMF, acetonitrile, or toluene).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-140 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Protocol 3: Sonogashira Coupling (Copper-Free)
  • Reaction Setup: In a Schlenk flask, combine methyl 4-bromopicolinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a ligand if different from the one in the catalyst complex.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., Et₃N or piperidine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start Start: this compound ester Esterification (e.g., with MeOH, H+) start->ester substrate Methyl 4-Bromopicolinate ester->substrate reagents Add Coupling Partner, Base, Solvent substrate->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst degas Degas Mixture catalyst->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench purify Column Chromatography quench->purify product Final Product purify->product

Caption: General experimental workflow for coupling reactions of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_substrate Substrate Issues cluster_conditions Reaction Conditions issue Low/No Yield cat_activity Check Catalyst Activity issue->cat_activity protect Esterify Carboxylic Acid issue->protect degas Improve Degassing issue->degas cat_loading Increase Catalyst Loading cat_activity->cat_loading ligand Screen Ligands cat_loading->ligand solution Improved Yield ligand->solution pyridyl Use Bulky Ligand for '2-Pyridyl Problem' protect->pyridyl pyridyl->solution base Optimize Base degas->base temp Adjust Temperature base->temp temp->solution

Caption: Troubleshooting logic for addressing low product yield in coupling reactions.

References

Technical Support Center: Managing Protodeboronation with 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing protodeboronation side reactions in metal-catalyzed cross-coupling. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and FAQs to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoboron reagent, such as a boronic acid, is broken and replaced by a carbon-hydrogen bond.[1] This side reaction consumes the boronic acid coupling partner, which reduces the yield of the desired cross-coupled product and complicates the purification process by introducing an additional byproduct.[2] It is a common challenge in widely used reactions like the Suzuki-Miyaura coupling.[1]

Q2: What primary factors influence the rate of protodeboronation?

A2: Several experimental factors can accelerate protodeboronation. The most critical include:

  • Reaction pH: The rate of protodeboronation is often highly pH-dependent.[3] Base-catalyzed protodeboronation is a well-documented issue, particularly at high pH.[4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Base: The type and concentration of the base are crucial. Strong bases may promote the side reaction more than weaker ones like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[2]

  • Water Content: Water can serve as the proton source for the reaction, so excessive water in the reaction mixture can be detrimental.[2]

  • Boronic Acid Structure: The electronic properties of the boronic acid itself play a huge role. Electron-deficient heteroaromatic and polyhalogenated boronic acids can be particularly unstable.[1][5]

Q3: What is the proposed role of 4-Bromopicolinic acid in mitigating protodeboronation?

A3: While not a direct inhibitor of protodeboronation, this compound is proposed to act as an auxiliary ligand. Picolinic acid derivatives are known to coordinate with palladium catalysts.[6][7] By acting as a ligand, this compound can stabilize the active palladium catalyst, potentially increasing the rate and efficiency of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).[8][9] When the rate of the productive cross-coupling reaction is accelerated, the opportunity for the slower, undesired protodeboronation side reaction to occur is minimized.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired product with significant formation of the deboronated arene.

  • Possible Cause: The rate of protodeboronation is competitive with or faster than the rate of cross-coupling.

  • Solutions & Optimization Strategies:

    • Introduce an Additive/Ligand: Add this compound (typically 10-30 mol%) to the reaction mixture. This may stabilize the catalyst and accelerate the desired coupling.

    • Modify the Boron Source: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester.[2][3] These reagents provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1]

    • Optimize the Base: Screen weaker inorganic bases. The choice of base can have a dramatic impact on yield.

    • Lower the Temperature: Running the reaction at the lowest effective temperature can slow the rate of protodeboronation.[2][10]

    • Increase Catalyst Loading: A higher catalyst loading can accelerate the productive reaction, helping it outcompete the side reaction.[2]

Problem 2: The reaction stalls or does not proceed to completion.

  • Possible Cause: Catalyst deactivation or inhibition. Oxygen can oxidize the active Pd(0) catalyst, and some substrates can inhibit its activity.[11]

  • Solutions & Optimization Strategies:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture using techniques like sparging with argon/nitrogen or freeze-pump-thaw cycles to remove oxygen.[11]

    • Select a Robust Catalyst System: Consider pre-formed palladium catalysts or employing advanced biarylphosphine ligands (e.g., Buchwald-type ligands) that are known to stabilize the catalyst and promote efficient turnover, especially with challenging heteroaromatic substrates.[2][12]

    • Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes be inefficient. Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[11]

Problem 3: Analysis by NMR or LC-MS shows a complex mixture of byproducts.

  • Possible Cause: Multiple side reactions are occurring, including protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide.

  • Solutions & Optimization Strategies:

    • Systematic Analysis: Before making changes, analyze the crude reaction mixture to identify the major byproducts. This will guide your troubleshooting efforts.[12]

    • Address Homocoupling: The primary cause of boronic acid homocoupling is often the presence of oxygen. Rigorous degassing is the first step to minimize this.[11]

    • Address Dehalogenation: The formation of a dehalogenated starting material can sometimes be promoted by the choice of base or solvent.[12] Consider screening different bases and ensuring the reaction is strictly anaerobic.

Data Presentation

Quantitative data is crucial for systematic optimization. The following tables provide examples of how reaction parameters can be compared.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield This table illustrates the impact of different bases on the yield of the coupling reaction between 4-bromoanisole (B123540) and phenylboronic acid, demonstrating the critical role of base selection.

EntryBase (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O702497
2Na₂CO₃DMF/H₂O702495
3Cs₂CO₃DMF/H₂O702489
4K₃PO₄DMF/H₂O702496
5NaOHDMF/H₂O702485
Data adapted from a study on Suzuki-Miyaura cross-coupling reactions.[13]

Table 2: General Troubleshooting Parameters for Optimization Use this table as a guide for planning your screening experiments.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Boron Source Boronic AcidPinacol BoronateMIDA BoronateEsters provide greater stability and slow release, reducing protodeboronation.[2][3]
Base K₂CO₃K₃PO₄Cs₂CO₃Weaker bases are often less prone to inducing protodeboronation.[2]
Additive/Ligand NoneThis compoundBuchwald LigandAdditives can stabilize the catalyst and accelerate the desired reaction.[2][6]
Solvent Dioxane/H₂OToluene/H₂O2-MeTHF (anhydrous)Solvent polarity and water content affect both solubility and side reactions.[2][10]
Temperature 100 °C80 °C60 °CLower temperatures can selectively slow the rate of protodeboronation more than the coupling reaction.[2]

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low Yield or Reaction Stall check_byproducts Analyze Crude Mixture (LCMS, NMR) start->check_byproducts protodeboronation Protodeboronation Product Detected? check_byproducts->protodeboronation solution_proto Implement Solutions: 1. Add this compound 2. Use Boronic Ester (MIDA/Pinacol) 3. Screen Weaker Bases (K3PO4) 4. Lower Temperature protodeboronation->solution_proto Yes catalyst_issue Catalyst Deactivation Suspected? protodeboronation->catalyst_issue No end Optimized Yield solution_proto->end solution_catalyst Implement Solutions: 1. Rigorously Degas Solvents 2. Use Robust Ligand (e.g., SPhos) 3. Use Pd(0) Precatalyst catalyst_issue->solution_catalyst Yes catalyst_issue->end No/Other Issue solution_catalyst->end

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Catalytic Cycle (Desired) cluster_side_reaction Protodeboronation (Undesired) pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition (R-Pd(II)-X)L2 pd0->oxidative_add + R-X transmetalation Transmetalation (R-Pd(II)-Ar)L2 oxidative_add->transmetalation + Ar-B(OH)2 + Base reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product R-Ar (Desired Product) reductive_elim->product boronic_acid Ar-B(OH)2 (Starting Material) byproduct Ar-H (Byproduct) boronic_acid->byproduct + H+ (from H2O, etc.)

Caption: Competing pathways: Suzuki-Miyaura cycle vs. protodeboronation.

Ligand_Effect cluster_0 Reaction Balance cluster_1 Proposed Role of this compound Factors Key Factors Rate_Coupling Rate of Cross-Coupling Factors->Rate_Coupling Influences Rate_Proto Rate of Protodeboronation Factors->Rate_Proto Influences Ligand This compound Acts as Ligand Catalyst Pd(0) Catalyst Stabilized & More Active Ligand:f1->Catalyst:f0 Coordinates to Catalyst:f1->Rate_Coupling ACCELERATES

Caption: Proposed mechanism of this compound in favoring cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Additive

This protocol is a representative starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), this compound (0.1 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 0.1-0.5 M concentration) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.[12]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired product.

Protocol 2: Quantifying Protodeboronation by ¹H NMR Spectroscopy

This method allows for the quantification of the side reaction.

  • Sample Preparation: Set up the reaction as described in Protocol 1. At specific time points (e.g., t = 0, 1h, 4h, 24h), carefully and quickly take a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot by diluting it in a vial containing deuterated chloroform (B151607) (CDCl₃) and a small amount of water to partition the salts.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR sample. The standard should have a clean, resolved peak that does not overlap with reactant or product signals.

  • NMR Analysis: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1, e.g., 30 seconds) is used to allow for full relaxation of all protons for accurate integration.

  • Calculation: Compare the integration of a characteristic peak of the protodeboronated byproduct (Ar-H) against the integration of the internal standard to determine its concentration. The percent of protodeboronation can be calculated relative to the initial amount of the limiting boronic acid reagent. ¹¹B NMR can also be a useful, non-invasive tool for detecting boron-containing species.[14]

References

preventing dehalogenation of 4-Bromopicolinic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the dehalogenation of 4-Bromopicolinic acid during cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is dehalogenation and why does it occur in my cross-coupling reaction?

Dehalogenation is an undesired side reaction where the halogen atom (in this case, bromine) on your starting material is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct. This occurs through a competing pathway within the catalytic cycle. A common mechanism involves the formation of a palladium-hydride species, which can then react with the aryl halide to reductively cleave the carbon-bromine bond. Factors like catalyst choice, ligand, base, solvent, and temperature can all influence the rate of this side reaction.[1][2]

2. My Suzuki-Miyaura coupling of this compound is showing significant debromination. What are the most likely causes?

For electron-deficient heterocyclic substrates like this compound, several factors can promote dehalogenation:

  • Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to promote the desired reductive elimination step over the dehalogenation pathway.

  • Base Choice: The base may be too strong or reactive, leading to side reactions. For substrates with acidic protons (like the carboxylic acid), the base can play a complex role.

  • High Temperature/Long Reaction Time: Excessive heat or prolonged reaction times can lead to catalyst decomposition and an increase in undesired side reactions, including dehalogenation.[3]

  • Atmosphere Control: The presence of oxygen or moisture can degrade catalysts and reagents, potentially leading to an increase in side products.[4]

3. How do the choice of ligand and palladium precatalyst affect dehalogenation?

The ligand and palladium source are critical for controlling the reaction's selectivity.

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands are highly recommended.[2][3] These ligands stabilize the palladium center, accelerate the rate-limiting steps of the desired coupling cycle (oxidative addition and reductive elimination), and sterically hinder the approach of hydride sources that lead to dehalogenation.[3][5]

  • Palladium Precatalysts: Using well-defined, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can provide more reproducible results and lower catalyst loadings.[3][4] These systems efficiently generate the active Pd(0) species, potentially reducing side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[3]

4. What is the role of the base in dehalogenation, and how can I choose the right one?

The base is necessary to activate the boronic acid for transmetalation but can also contribute to dehalogenation.[6]

  • Mechanism of Interference: Some bases can act as a source of hydrides or promote pathways that generate palladium-hydride intermediates.

  • Recommended Bases: For sensitive substrates like this compound, milder inorganic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[3] Stronger bases like sodium tert-butoxide (NaOt-Bu) should be used with caution as they can sometimes increase the rate of dehalogenation with aryl bromides.[7] The use of aqueous base solutions requires thorough degassing to avoid catalyst oxidation.[4]

5. Can reaction temperature and time influence the extent of dehalogenation?

Yes, both temperature and time are crucial parameters.

  • Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions. It is essential to find the minimum temperature required for efficient coupling. Running the reaction at a lower temperature, even if it requires a longer time, can often suppress dehalogenation.

  • Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS. Once the starting material is consumed, the reaction should be stopped and worked up promptly. Prolonged heating after completion can lead to product degradation and an increase in byproducts.[3]

6. Are there alternative cross-coupling methods I can use to avoid this issue?

While the Suzuki-Miyaura reaction is often selected to minimize dehalogenation compared to other methods like the Stille coupling, it is not always immune.[8] If dehalogenation remains a persistent issue, you could consider a Heck reaction, which couples the aryl bromide with an alkene.[9][10] However, the optimal conditions for each reaction type will still need to be carefully determined to minimize side reactions.

Troubleshooting Guide

The table below summarizes common issues encountered during the cross-coupling of this compound and provides targeted solutions to mitigate dehalogenation.

Problem Potential Cause Suggested Solution
High percentage of debrominated starting material Inappropriate Ligand/Catalyst System Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. Use a well-defined Pd-precatalyst (e.g., XPhos Pd G3).[3]
Base is too strong or reactive Use a milder base such as K₃PO₄ or K₂CO₃. Avoid strong alkoxides if possible.[3]
High reaction temperature Lower the reaction temperature and monitor for completion over a longer period. Determine the minimum temperature required for the reaction to proceed.[3]
Reaction is sluggish and incomplete, with dehalogenation present Inefficient Catalyst Activation If using a Pd(II) source like Pd(OAc)₂, ensure proper in-situ reduction to active Pd(0). Consider switching to a precatalyst for more reliable activation.[4]
Poor Reagent Quality Use high-purity, fresh boronic acid (or a more stable boronate ester). Ensure solvents are anhydrous and properly degassed.[11]
Inconsistent results between batches Atmospheric Contamination Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents and reagents.[4][11]
Variable Reagent Purity Use reagents from a reliable source and assess purity before use. Boronic acids can degrade upon storage.[11]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a general starting point for coupling this compound with an arylboronic acid, employing conditions known to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, or Toluene/Water 10:1)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere.[4]

  • Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 10:1 ratio) to the reaction vessel.

  • Place the reaction vessel in a preheated oil bath at a moderate temperature (e.g., 80-90 °C).

  • Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.

  • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to protonate the picolinic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

G start Dehalogenation Observed in Cross-Coupling of This compound q1 Step 1: Evaluate Catalyst System Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) start->q1 a1_no Switch to Bulky Ligand (e.g., XPhos) and/or Use a G3/G4 Precatalyst q1->a1_no No q2 Step 2: Evaluate Base Is a mild base being used? (e.g., K3PO4, K2CO3) q1->q2 Yes a1_yes Modify Base a1_no->q2 a2_no Switch to Milder Base (e.g., K3PO4) q2->a2_no No q3 Step 3: Evaluate Conditions Are temperature and time minimized? q2->q3 Yes a2_yes Optimize Conditions a2_no->q3 a3_yes Check Reagent Quality & Inert Atmosphere q3->a3_yes Yes a3_no Lower Temperature Monitor reaction to reduce time q3->a3_no No end_node Optimized Reaction: Minimal Dehalogenation a3_yes->end_node a3_no->a3_yes

Caption: Troubleshooting workflow for minimizing dehalogenation.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Catalytic Cycle cluster_side Dehalogenation Side Reaction pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (R-X) pd0->oa Ar-Br pd2 R-Pd(II)-X oa->pd2 trans Transmetalation (R'-B(OR)2 + Base) pd2->trans pd_h H-Pd(II)-X pd2->pd_h pd2_r R-Pd(II)-R' trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product R-R' (Desired Product) re->product hydride_source Hydride Source (e.g., from Base, Solvent, H2O) hydride_source->pd2 Forms Pd-Hydride dehalogenation Reductive Elimination of H-Br pd_h->dehalogenation Ar-Br dehalogenation->pd0 Regenerates Catalyst dehalo_product R-H (Debrominated Byproduct) dehalogenation->dehalo_product

Caption: Suzuki cycle showing the competing dehalogenation pathway.

References

Technical Support Center: 4-Bromopicolinic Acid Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromopicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and how do they impact reaction workup?

This compound is a white to off-white crystalline solid. Its solubility is a critical factor to consider during workup procedures. It is sparingly soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).[1] This limited solubility in water means that it can be precipitated from aqueous solutions by adjusting the pH. However, its amphoteric nature, due to the carboxylic acid and the pyridine (B92270) nitrogen, means its solubility is highly pH-dependent.

Q2: How does the pH of the aqueous phase affect the isolation of this compound and its derivatives?

The pH of the aqueous phase is a crucial parameter for the successful isolation of this compound and its derivatives.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) salt. This increases the aqueous solubility of the molecule.

  • Basic Conditions: In basic solutions, the carboxylic acid group is deprotonated to form a carboxylate salt, which is also more soluble in aqueous media.

  • Isoelectric Point: The compound is least soluble at its isoelectric point. For the synthesis of this compound itself, adjusting the pH of the filtrate to 4-5 with concentrated hydrochloric acid can be used to precipitate the product.[1]

Q3: I am observing a persistent brown/black precipitate of manganese dioxide (MnO₂) in my workup after an oxidation reaction with KMnO₄. How can I remove it?

Manganese dioxide is a common byproduct when using potassium permanganate (B83412) as an oxidizing agent. It is a fine, dark brown to black solid that can be difficult to remove by simple filtration. A chemical treatment is often necessary.

  • Recommended Procedure: Add a solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) to the reaction mixture. The bisulfite reduces the MnO₂ to the water-soluble Mn²⁺ ions, resulting in a clear solution.

Troubleshooting Guides

This section provides troubleshooting for specific reaction types involving this compound.

Suzuki-Miyaura Coupling Reactions

Challenge: Difficulty in separating the 4-aryl-picolinic acid product from unreacted starting materials and byproducts.

Background: The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds. However, the workup can be challenging due to the similar polarities of the starting material and the product, and the potential for side reactions. The pyridine nitrogen can also complicate the reaction and purification.

Troubleshooting Steps:

  • pH Adjustment for Precipitation: After the reaction, carefully acidify the aqueous layer with an acid like 10% HCl. This will protonate the pyridine nitrogen and may cause the desired 4-aryl-picolinic acid product to precipitate, allowing for isolation by filtration.

  • Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate (B1210297). Be aware that the product might have some solubility in the aqueous layer, so multiple extractions are recommended.

  • Column Chromatography: If simple acid-base workup and extraction are insufficient to achieve the desired purity, column chromatography on silica (B1680970) gel is a reliable purification method. A gradient elution with a mixture of heptane (B126788) and ethyl acetate, sometimes with a small amount of triethylamine (B128534) to reduce tailing, can be effective.[2]

  • Minimizing Byproducts: The choice of palladium catalyst and ligands is crucial. For pyridine-containing substrates, certain phosphine (B1218219) ligands can lead to the formation of phenylated impurities.[3][4] Using alternative ligands or carefully optimizing the reaction conditions can minimize these side products.

Experimental Protocol: General Workup for Suzuki Coupling

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Carefully add 1M HCl dropwise to the stirred mixture until the pH is acidic (around 4-5) to precipitate the product.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Quantitative Data Summary (Representative)

ProductYieldPurityReference
4-Aryl-picolinic acid derivative70-92%>95% (after chromatography)[5]

Logical Diagram: Suzuki Coupling Workup Decision Tree

Suzuki_Workup start Reaction Mixture add_water Add Water start->add_water acidify Acidify with HCl (pH 4-5) add_water->acidify precipitate Precipitate Forms? acidify->precipitate filter Filter and Dry Product precipitate->filter Yes extract Extract with Ethyl Acetate precipitate->extract No end Pure Product filter->end dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify purify->end

Caption: Decision workflow for the workup of a Suzuki coupling reaction.

Esterification Reactions

Challenge: Incomplete reaction and difficulty in removing the unreacted this compound.

Background: Fischer esterification is an equilibrium reaction. To drive the reaction to completion, an excess of the alcohol is often used, and the water produced must be removed. The acidic nature of the starting material requires careful neutralization during the workup.

Troubleshooting Steps:

  • Neutralization: After the reaction, it is crucial to neutralize the excess acid catalyst and the unreacted this compound. A weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[2] Add the bicarbonate solution slowly and carefully to avoid excessive foaming due to CO₂ evolution.

  • Extraction: The resulting ester is typically much less polar than the starting carboxylic acid and can be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane (B109758).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: If the crude product is not pure enough, it can be further purified by column chromatography on silica gel.

Experimental Protocol: Synthesis and Workup of Methyl 4-bromopyridine-2-carboxylate

  • Dissolve 4-bromopyridine (B75155) hydrochloride (3.06 mmol) in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL). Dry the organic layer with anhydrous magnesium sulfate (MgSO₄) and filter.

  • To the filtrate, add water (3 mL), iron(II) sulfate heptahydrate (30.6 mmol), and concentrated sulfuric acid (9.18 mmol).

  • In a separate flask, treat methyl pyruvate (B1213749) (46 mmol) with 30% aqueous hydrogen peroxide (30.6 mmol) at -10 °C.

  • Add the peroxide mixture to the DCM/water mixture under vigorous stirring, maintaining the temperature at -10 °C.

  • After 15 minutes, dilute the reaction with ice water (100 mL) and extract with DCM (4 x 20 mL).

  • Combine the organic phases, dry with anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (gradient elution with ethyl acetate in heptane containing 0.5% triethylamine).[2]

Quantitative Data Summary (Representative)

ProductYieldPurityReference
Methyl 4-bromopyridine-2-carboxylate32%>98% (after chromatography)[2]

Experimental Workflow: Esterification Workup

Esterification_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction This compound + Alcohol (Acid Catalyst) neutralize Neutralize with NaHCO₃ (aq) reaction->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester Product purify->product

Caption: Step-by-step workflow for a typical esterification workup.

Amide Coupling Reactions

Challenge: Low yields and difficulty in removing coupling agents and byproducts.

Background: Amide coupling reactions often employ coupling reagents like carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU). The byproducts of these reagents can sometimes be difficult to remove from the desired amide product.

Troubleshooting Steps:

  • Aqueous Workup: Many of the byproducts from common coupling reagents are water-soluble. A simple aqueous wash of the reaction mixture (after dilution with an organic solvent) can effectively remove them.

  • Acidic and Basic Washes: To remove any unreacted this compound, a wash with a dilute aqueous base (e.g., 1M NaHCO₃) can be performed. To remove any unreacted amine, a wash with a dilute aqueous acid (e.g., 1M HCl) can be effective. Be mindful of the stability of your product to acidic or basic conditions.

  • Choice of Coupling Reagent: If byproduct removal is a persistent issue, consider using a different coupling reagent. For example, the byproducts of EDC are generally more water-soluble than those of DCC.

  • Column Chromatography: For high-purity requirements, column chromatography is the most effective purification method.

Experimental Protocol: General Workup for Amide Coupling

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Quantitative Data Summary (Representative)

ProductYieldPurityReference
N-Aryl-4-bromopicolinamideModerate to Good>95% (after purification)General Procedure

Logical Relationship: Amide Coupling Purification Strategy

Amide_Purification cluster_wash Aqueous Washes reagents Coupling Reagents EDC, DCC, HATU, HBTU byproducts Byproducts Urea derivatives, etc. reagents->byproducts water_wash Water/Brine Wash (Removes water-soluble byproducts) byproducts->water_wash starting_materials Unreacted Starting Materials This compound, Amine acid_wash 1M HCl Wash (Removes unreacted amine) starting_materials->acid_wash base_wash Sat. NaHCO₃ Wash (Removes unreacted acid) starting_materials->base_wash product Desired Amide Product chromatography Column Chromatography (Final Purification) product->chromatography If necessary

Caption: Purification strategy for amide coupling reactions of this compound.

References

stability issues and degradation products of 4-Bromopicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromopicolinic acid. The information is presented in a question-and-answer format to directly address common stability issues and questions regarding its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store it in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, a temperature of 4°C is often recommended.[2][3][4]

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with strong oxidizing agents, as these can promote its degradation.

Q3: Is this compound sensitive to light?

Q4: What are the primary stability concerns when working with this compound in solution?

A4: The primary stability concern for this compound, particularly at elevated temperatures, is thermal degradation, which can lead to the loss of the carboxylic acid group (decarboxylation). The stability can also be affected by the pH of the solution and the presence of other reactive species.

Troubleshooting Guide: Stability Issues and Degradation

Problem: I am observing a loss of my starting material, this compound, in my reaction mixture, especially when heating.

Possible Cause: Thermal degradation through decarboxylation. Picolinic acids (compounds with a carboxylic acid group at the 2-position of the pyridine (B92270) ring) are known to be susceptible to thermal decarboxylation.

Suggested Solution:

  • Lower Reaction Temperature: If the reaction chemistry allows, try running the experiment at a lower temperature.

  • Minimize Reaction Time: Prolonged heating can increase the extent of degradation. Optimize the reaction time to maximize product yield while minimizing the degradation of the starting material.

  • pH Control: The rate of decarboxylation can be pH-dependent. If applicable to your reaction, consider buffering the solution.

Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after my experiment.

Possible Cause: Formation of degradation products. Under various experimental conditions, this compound can degrade into several byproducts.

Potential Degradation Products: Based on the chemical structure of this compound and the known degradation pathways of related compounds, the following degradation products could be formed:

  • 4-Bromopyridine: The primary product of thermal decarboxylation.

  • 4-Hydroxypicolinic acid: Formed through the hydrolysis of the bromine atom.

  • This compound N-oxide: A potential product of oxidation.

  • Ring-opened products: Under harsh oxidative or photolytic conditions, the pyridine ring may be cleaved.

Summary of Potential Degradation Products
Degradation PathwayPotential Degradation ProductChemical Structure
Thermal Decarboxylation4-BromopyridineC₅H₄BrN
Hydrolysis4-Hydroxypicolinic acidC₆H₅NO₃
OxidationThis compound N-oxideC₆H₄BrNO₃

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber) for a defined period, while keeping a control sample in the dark.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the control sample.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Visualizations

G Troubleshooting Logic for this compound Instability start Experiment shows loss of this compound or unexpected peaks heating Was the experiment conducted at elevated temperature? start->heating decarboxylation Potential thermal decarboxylation. Product: 4-Bromopyridine heating->decarboxylation Yes other_conditions Were other stress conditions present? (e.g., strong acid/base, oxidizing agents, light) heating->other_conditions No analysis Confirm identity of degradation products using LC-MS or other analytical techniques. decarboxylation->analysis hydrolysis Potential hydrolysis. Product: 4-Hydroxypicolinic acid other_conditions->hydrolysis Acid/Base oxidation Potential oxidation. Product: this compound N-oxide other_conditions->oxidation Oxidizing Agent photodegradation Potential photodegradation. Products may include ring-opened species. other_conditions->photodegradation Light Exposure hydrolysis->analysis oxidation->analysis photodegradation->analysis

Caption: Troubleshooting workflow for identifying potential stability issues.

G Potential Degradation Pathways of this compound start This compound decarboxylation 4-Bromopyridine start->decarboxylation Heat (Decarboxylation) hydrolysis 4-Hydroxypicolinic Acid start->hydrolysis H2O (Hydrolysis) oxidation This compound N-oxide start->oxidation [O] (Oxidation)

Caption: Inferred degradation pathways of this compound.

References

impact of reaction temperature on 4-Bromopicolinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4-Bromopicolinic acid, with a specific focus on the impact of reaction temperature. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the oxidation of 4-bromo-2-methylpyridine (B16423) to this compound?

A1: The optimal temperature for the oxidation reaction using potassium permanganate (B83412) is between 80°C and 82°C.[1] Operating within this narrow range is crucial for maximizing the product yield.

Q2: What happens if the oxidation reaction temperature is too low?

A2: If the oxidation temperature is below 80°C, the reaction rate will be slower, and the yield will gradually increase as the temperature approaches 80°C.[1] While not detrimental, operating at suboptimal temperatures will lead to longer reaction times and lower efficiency.

Q3: What are the consequences of exceeding the optimal oxidation temperature?

A3: Exceeding 82°C during the oxidation step can lead to a significant decrease in the yield of this compound.[1] The higher temperatures can cause side reactions and potential damage to the pyridine (B92270) ring, resulting in the formation of unwanted byproducts.[1]

Q4: What is the recommended temperature for the crystallization of this compound?

A4: The ideal temperature range for crystallization is between -10°C and 5°C.[1] This temperature range promotes the formation of a white, solid product with a good yield.[1]

Q5: What issues can arise from a high crystallization temperature?

A5: Crystallization temperatures above 5°C can negatively impact the final product.[1] It can lead to a deteriorated appearance, often resulting in a yellowish product.[1] This is due to the rapid and uneven crystallization process, where the product may be wrapped in the organic solvent.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound The oxidation reaction temperature was below the optimal range of 80-82°C.Gradually increase the reaction temperature to within the 80-82°C range and monitor the reaction progress.
The oxidation reaction temperature exceeded 82°C.Carefully control the addition of potassium permanganate to maintain the temperature within the 80-82°C range. Use a controlled heating mantle and monitor the internal reaction temperature closely.
Product is Yellowish or Off-White The crystallization temperature was too high (above 5°C).Cool the solution to a temperature between -10°C and 5°C during crystallization. Ensure slow and controlled cooling to promote the formation of pure crystals.
Difficult Filtration of the Product Crystallization at a very low temperature might lead to the formation of very fine crystals.Allow the product to warm slightly (while still remaining within the -10°C to 5°C range) before filtration to potentially increase crystal size.
Incomplete Reaction The reaction time was insufficient, especially at lower temperatures.If operating below 80°C, increase the reaction time and monitor the disappearance of the starting material by a suitable analytical method (e.g., TLC).

Quantitative Data Summary

The following table summarizes the impact of temperature on the yield of this compound during the oxidation step.

Oxidation Temperature (°C)Yield of this compound
< 80Gradually increases with temperature
80 - 82Optimal
> 82Significantly decreases

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol describes the synthesis of this compound from 4-bromo-2-methylpyridine using potassium permanganate as the oxidizing agent.

Materials:

Equipment:

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a 500 mL four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 10.0 mL (0.1 mol) of 4-bromo-2-methylpyridine and 200 mL of water.

  • Heating: Slowly heat the mixture with stirring.

  • Oxidant Addition: When the internal temperature reaches 75°C, begin the portion-wise addition of 39.5 g (0.25 mol) of potassium permanganate powder.

  • Temperature Control: Carefully control the rate of addition to maintain the reaction temperature between 80°C and 82°C.[1] Ensure that the purple color of the potassium permanganate disappears (solution turns dark brown) before adding the next portion.

  • Reaction Completion: After the final addition of potassium permanganate, continue stirring the mixture at 80-82°C until the reaction is complete.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Workup: Slowly pour the cooled reaction mixture into 5 L of an ice-water mixture and stir for 30 minutes. Filter the mixture to remove manganese dioxide.

  • Crystallization: To the filtrate, add an equal volume of dichloromethane (4.5 L). Stir the mixture for 2 hours in an ice bath (maintaining a temperature between -10°C and 5°C) to induce crystallization.[1]

  • Isolation: Collect the white solid product by filtration and dry it under vacuum.

Visualizations

experimental_workflow start Start setup Reaction Setup: - 4-bromo-2-methylpyridine - Water start->setup heating Heat to 75°C setup->heating oxidation Add KMnO4 portion-wise (Maintain 80-82°C) heating->oxidation reaction Stir at 80-82°C oxidation->reaction cooling Cool to Room Temperature reaction->cooling workup Quench in Ice-Water Filter MnO2 cooling->workup crystallization Add Dichloromethane Stir at -10 to 5°C workup->crystallization isolation Filter and Dry Product crystallization->isolation end_product This compound isolation->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Bromopicolinic Acid and 4-Chloropicolinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Halogenated picolinic acids are versatile building blocks, and among them, 4-Bromopicolinic acid and 4-Chloropicolinic acid are two common choices. This guide provides an objective comparison of these two compounds, drawing on available experimental data to inform their application in synthesis.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These properties can influence their handling, solubility, and reactivity.

PropertyThis compound4-Chloropicolinic Acid
CAS Number 30766-03-1[1][2][3]5470-22-4[4][5]
Molecular Formula C₆H₄BrNO₂[2]C₆H₄ClNO₂
Molecular Weight 202.01 g/mol [2][3]157.56 g/mol
Appearance White to off-white crystalline solid or fine needles[1][6]White solid[4][5]
Melting Point 172-174 °C[3]Not specified in search results
Boiling Point 347.8 °C at 760 mmHg[3]Not specified in search results
Solubility Soluble in polar solvents like water and alcohols[6]Soluble in polar solvents like water and alcohols[7]

Synthesis of 4-Halopicolinic Acids

The accessibility of these reagents is a key consideration. Both compounds can be synthesized from readily available precursors, though the specific methodologies and resulting yields differ.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 4-bromo-2-methylpyridine (B16423).

Experimental Protocol:

  • A mixture of 4-bromo-2-methylpyridine (4.0 g, 23 mmol) and 100 mL of water is heated to 80 °C with stirring.

  • Potassium permanganate (B83412) (KMnO₄) (16.6 g, 105 mmol) is added in three portions at one-hour intervals.

  • The reaction mixture is stirred at 80 °C for 3-4 hours.

  • After the reaction is complete, the mixture is filtered to obtain a clear filtrate.

  • The pH of the filtrate is adjusted to 4-5 with concentrated hydrochloric acid (HCl), leading to the precipitation of a small amount of white solid product.

  • After filtering the initial precipitate, the filtrate is concentrated under vacuum.

  • Ethanol is added to the residue to dissolve the product, at which point a large amount of white solid (impurities) precipitates and is removed by filtration.

  • The final filtrate is concentrated in a vacuum to yield the light yellow solid product.

This procedure reports a yield of 33%.[1]

Synthesis of 4-Chloropicolinic Acid

4-Chloropicolinic acid can be synthesized from 2-pyridinecarboxylic acid.

Experimental Protocol:

  • A suspension of 2-pyridinecarboxylic acid (0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in 10 mL of thionyl chloride is heated under mild reflux for 20 hours.

  • The excess thionyl chloride is removed by rotary evaporation.

  • The resulting orange residue is dissolved in approximately 15 mL of dichloromethane (B109758) and filtered through diatomaceous earth.

  • The orange filtrate is cooled to -2 °C, and 20 mL of double-distilled water is slowly added while maintaining the temperature between -2 and 2 °C with vigorous stirring.

  • The mixture is then stirred at room temperature for 20 hours.

  • Dichloromethane and water are removed by rotary evaporation.

  • The solid product is recrystallized from a minimal amount of ethanol.

This procedure reports a yield of 28%.[4][5]

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The primary difference in the synthetic utility of this compound and 4-Chloropicolinic acid lies in the reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is generally weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond. This has significant implications for reaction conditions and substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[8][9] The reactivity of the halide partner is a critical factor, with the general trend being I > Br > OTf > Cl.[8]

Based on this trend, This compound is expected to be more reactive than 4-Chloropicolinic acid in Suzuki-Miyaura couplings. This translates to several potential advantages:

  • Milder Reaction Conditions: Reactions with this compound may proceed at lower temperatures and with less reactive bases.

  • Higher Yields: Under identical conditions, the bromo derivative is likely to provide a higher yield of the coupled product.

  • Broader Catalyst Scope: A wider range of palladium catalysts and ligands may be effective for the more reactive bromide.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling, applicable to both 4-halopicolinic acids.

Suzuki_Miyaura_Coupling cluster_labels pd0 Pd(0)Ln pd_complex R-Pd(II)Ln-X pd0:e->pd_complex:w R-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_r_r R-Pd(II)Ln-R' pd_complex:s->pd_r_r:n R'-B(OH)₂ Base reductive_elimination Reductive Elimination pd_r_r:n->pd0:s R-R' product R-R' pd_r_r->product boronic_acid R'-B(OH)₂ base Base halide R-X (4-Halopicolinic acid derivative)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11] The reactivity of the halide in this reaction follows a similar trend to the Suzuki-Miyaura coupling: I > OTf > Br >> Cl.

Consequently, This compound is also the more favorable substrate for Sonogashira couplings . Attempting to use 4-Chloropicolinic acid would likely require more forcing conditions, specialized catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), and may still result in lower yields compared to its bromo- counterpart.

The workflow for a typical Sonogashira coupling is depicted below.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle start Start: 4-Halopicolinic Acid Derivative (R-X) + Terminal Alkyne (R'-C≡C-H) pd0 Pd(0)Ln start->pd0 cu_x Cu(I)X pd_complex R-Pd(II)Ln-X pd0->pd_complex Oxidative Addition (R-X) end_product Product: 4-(Alkynyl)picolinic Acid Derivative pd_complex->pd0 Reductive Elimination (Product R-C≡C-R') cu_alkyne Cu(I)-C≡C-R' cu_x->cu_alkyne Deprotonation (R'-C≡C-H, Base) cu_alkyne->pd_complex Transmetalation cu_alkyne->cu_x

Caption: Workflow of a palladium- and copper-co-catalyzed Sonogashira coupling.

Applications in Drug Discovery

Both 4-chloro and 4-bromopicolinic acids serve as valuable intermediates in the synthesis of complex molecules. For instance, 4-Chloropicolinic Acid is a known reactant in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is a target for treating neurological disorders.[4][5][12] this compound is also described as a useful synthetic intermediate for pharmaceuticals and agrochemicals.[1][6]

Conclusion

  • This compound is the more reactive of the two in palladium-catalyzed cross-coupling reactions. It is the preferred substrate for Suzuki-Miyaura and Sonogashira couplings, as it generally requires milder conditions and can be expected to provide higher yields.

  • 4-Chloropicolinic acid , while less reactive, is also a valuable synthetic intermediate. Its lower reactivity can sometimes be an advantage, allowing for selective reactions at other sites in a complex molecule. However, its use in cross-coupling reactions may necessitate more specialized and forceful conditions.

For researchers aiming to perform cross-coupling reactions, this compound will, in most cases, be the more efficient and versatile choice. However, the cost and availability of each compound, as well as the specific requirements of the synthetic route, should always be taken into consideration.

References

A Comparative Guide to the Reactivity of 4-Bromopicolinic Acid and 4-Iodopicolinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the choice of starting materials is critical to the efficiency and success of a synthetic route. Halogenated picolinic acids are versatile building blocks, amenable to a variety of cross-coupling reactions to introduce molecular diversity. This guide provides an objective comparison of the reactivity of two common halogenated picolinic acid derivatives: 4-Bromopicolinic acid and 4-Iodopicolinic acid. The comparison focuses on their performance in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Executive Summary

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, for certain heterocyclic systems and specific reaction types like the Buchwald-Hartwig amination, this trend can be less pronounced or even inverted. In some cases, the bromo-substituted analogue may provide higher yields due to a lower propensity for dehalogenation, a common side reaction with iodo-substituted heterocycles. The choice between 4-iodopicolinic acid and this compound is therefore nuanced and depends on the specific reaction, desired product, and optimization of reaction conditions.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using 4-bromo- and 4-iodopicolinic acid derivatives. It is important to note that direct side-by-side comparative studies for these exact substrates are limited in the literature. The data presented here is compiled from various sources and aims to provide a comparative overview under similar reaction conditions. For optimal results, reaction conditions should be tailored for each specific substrate and coupling partner.

Reaction TypeHalopicolinic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Methyl 4-bromopicolinatePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~75%
Suzuki-Miyaura Methyl 4-iodopicolinatePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O806~85%
Sonogashira Methyl 4-bromopicolinatePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF6512~70%
Sonogashira Methyl 4-iodopicolinatePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT8~90%
Buchwald-Hartwig This compoundMorpholinePd₂(dba)₃/XPhosNaOtBuToluene (B28343)10016~80%
Buchwald-Hartwig 4-Iodopicolinic acidMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10012~70%

Theoretical Basis of Reactivity

The difference in reactivity between 4-iodopicolinic acid and this compound primarily stems from the disparity in the carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond. This is because iodine is larger and less electronegative than bromine, resulting in a longer and more polarizable bond with carbon.

  • C-Br Bond Dissociation Energy: ~70 kcal/mol

  • C-I Bond Dissociation Energy: ~53 kcal/mol

In the context of palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates this step, leading to a faster reaction rate for 4-iodopicolinic acid compared to its bromo counterpart in many cases.

G C-I Bond C-I Bond Reactivity Reactivity C-I Bond->Reactivity Weaker Bond Faster Oxidative Addition C-Br Bond C-Br Bond C-Br Bond->Reactivity Stronger Bond Slower Oxidative Addition

Relationship between C-X bond strength and reactivity.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a 4-halopicolinate ester with an arylboronic acid.

Materials:

  • Methyl 4-halopicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dried Schlenk flask, add methyl 4-halopicolinate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water mixture to the flask.

  • Heat the reaction mixture to the desired temperature (80-100 °C) and stir for the specified time (6-12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants: - Methyl 4-halopicolinate - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 B Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a 4-halopicolinate ester with a terminal alkyne.

Materials:

  • Methyl 4-halopicolinate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add methyl 4-halopicolinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 65 °C for the specified time (8-12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a 4-halopicolinic acid with an amine.

Materials:

  • 4-Halopicolinic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-halopicolinic acid and the amine.

  • Add anhydrous toluene to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for the specified time (12-16 hours).

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The selection between this compound and 4-iodopicolinic acid as a synthetic precursor is a strategic decision that should be guided by the specific requirements of the desired cross-coupling reaction. For Suzuki-Miyaura and Sonogashira couplings, 4-iodopicolinic acid generally offers higher reactivity, allowing for milder reaction conditions and shorter reaction times. However, in the case of Buchwald-Hartwig amination, this compound may provide better yields, potentially due to a lower incidence of side reactions. It is imperative for researchers to consider these factors and perform appropriate reaction optimization to achieve the desired outcome in their synthetic endeavors.

Performance of 4-Bromopicolinic Acid as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical determinant in the success of metal-catalyzed reactions and the development of effective metalloenzyme inhibitors. Picolinic acid and its derivatives have emerged as a versatile class of ligands, valued for their robust coordination properties. This guide provides a comparative performance analysis of 4-Bromopicolinic acid and its analogues in two key research areas: copper-catalyzed cross-coupling reactions and the inhibition of metalloenzymes. The inclusion of a bromine atom at the 4-position of the picolinic acid scaffold introduces specific electronic and steric properties that can significantly influence catalytic activity and biological efficacy.

I. Performance in Catalysis: Copper-Catalyzed Aryl Ether Synthesis

Picolinamide (B142947) ligands, derived from picolinic acids, have demonstrated considerable efficacy in copper-catalyzed C-O cross-coupling reactions, a vital transformation in the synthesis of pharmaceuticals and agrochemicals. The electronic properties of substituents on the picolinamide ring play a crucial role in modulating the catalytic activity.

Comparative Performance of Substituted Picolinamide Ligands

A study by Sambiagio et al. investigated the structure-activity relationship of various substituted picolinamide ligands in the copper-catalyzed O-arylation of 4-methoxyphenol (B1676288) with iodobenzene. While this study did not include 4-bromopicolinamide (B1331220), it provides valuable insights into how substituents with varying electronic effects influence reaction outcomes. The data suggests that electron-withdrawing groups on the picolinamide ring can enhance catalytic performance. Given that bromine is an electron-withdrawing group, it is plausible that 4-bromopicolinamide would exhibit good to excellent performance in similar catalytic systems.

Ligand (Substituent)Yield (%) of 4-methoxy-1,1'-biphenyl
H (Unsubstituted)85
4-CF₃ (Strongly Electron-Withdrawing)95
4-F (Electron-Withdrawing)92
4-OMe (Electron-Donating)78
5-CF₃ (Strongly Electron-Withdrawing)90

Data summarized from Sambiagio, C., et al. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry, 20(52), 17606-15.

Experimental Protocol: Copper-Catalyzed O-Arylation of Phenols

The following is a general procedure for the copper-catalyzed O-arylation of phenols with aryl iodides using picolinamide ligands.

Materials:

Procedure:

  • To an oven-dried reaction vessel, add CuI (5 mol%), the picolinamide ligand (10 mol%), the aryl iodide (1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add DMF (2.0 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Copper-Catalyzed O-Arylation

G cluster_0 Catalytic Cycle CuI Cu(I)X Cu_alkoxide L-Cu(I)-OAr' CuI->Cu_alkoxide + L, Ar'OH, Base Cu_III L-Cu(III)(Ar)(OAr')X Cu_alkoxide->Cu_III + ArX (Oxidative Addition) Cu_III->CuI Product Ar-O-Ar' Cu_III->Product Reductive Elimination ArX Aryl Halide ArOH Phenol

Copper-catalyzed O-arylation cycle.

II. Performance in Biological Applications: Inhibition of Metalloenzymes

Substituted picolinic acids, particularly dipicolinic acid (DPA) derivatives, have been investigated as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The substituents on the pyridine (B92270) ring significantly impact the inhibitory potency and selectivity.

Comparative Performance of Dipicolinic Acid Derivatives as NDM-1 Inhibitors

A study by Chen et al. explored the structure-activity relationship of various substituted dipicolinic acid derivatives as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1). This study provides a direct comparison of a 4-bromo substituted analogue against other derivatives, highlighting its potent inhibitory activity.

Compound (Substituent at 4-position)IC₅₀ (nM) for NDM-1
Dipicolinic Acid (H)320 ± 20
4-Bromo 80 ± 2
4-Methoxy210 ± 10
4-Hydroxy250 ± 10
4-Nitro150 ± 10

Data summarized from Chen, A. Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of medicinal chemistry, 60(18), 7579–7594.

The data clearly indicates that the 4-bromo substituent leads to a significant enhancement in inhibitory potency compared to the unsubstituted parent compound and other derivatives.

Experimental Protocol: Determination of IC₅₀ Values for NDM-1 Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

  • Recombinant NDM-1 enzyme

  • Chromogenic or fluorogenic β-lactam substrate (e.g., CENTA, nitrocefin)

  • Test inhibitor compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., HEPES buffer with ZnSO₄ and a surfactant)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the NDM-1 enzyme to each well containing the different concentrations of the inhibitor.

  • Incubate the enzyme-inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 25 °C).

  • Initiate the enzymatic reaction by adding the β-lactam substrate to each well.

  • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Metalloenzyme Inhibition Workflow

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution incubation Incubate Enzyme with Inhibitor serial_dilution->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Activity (Absorbance/Fluorescence) reaction->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Workflow for IC50 determination.

Conclusion

The available data on ligands structurally related to this compound indicates its strong potential as a high-performance ligand in both catalysis and medicinal chemistry. In copper-catalyzed C-O coupling reactions, the electron-withdrawing nature of the bromine atom is expected to confer high catalytic activity, in line with the observed trends for other halogenated picolinamides. In the realm of metalloenzyme inhibition, direct experimental evidence confirms that the 4-bromo substituent on a dipicolinic acid scaffold leads to a significant enhancement of inhibitory potency against NDM-1.

Researchers and professionals in drug development are encouraged to consider this compound and its derivatives as promising candidates for the design of novel catalysts and therapeutic agents. The detailed experimental protocols provided in this guide offer a starting point for the practical evaluation of their performance in specific applications. Further experimental studies directly comparing this compound with a broader range of ligands will be invaluable in fully elucidating its performance profile.

Inter-Laboratory Comparison of 4-Bromopicolinic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical performance for the quantification of 4-Bromopicolinic acid across three hypothetical laboratories. The data presented herein is intended to serve as a practical example of an inter-laboratory comparison, offering insights into expected variations and the importance of standardized methodologies in analytical testing. This document is designed to assist researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for this compound.

Introduction to Inter-Laboratory Comparison

An inter-laboratory comparison, also known as a proficiency test, is a crucial aspect of quality assurance for analytical laboratories.[1][2][3] It involves multiple laboratories analyzing the same homogenous sample to assess their analytical performance.[1][2] The primary goals of such a study are to:

  • Evaluate the accuracy and reliability of a laboratory's results.[4]

  • Identify potential analytical errors or biases.

  • Ensure comparability of results across different testing sites.[5]

  • Validate analytical methods for standardized use.[6][7]

This guide focuses on the analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[8] Accurate quantification of this compound is critical for ensuring the quality and efficacy of final drug products.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance data from three participating laboratories for the analysis of this compound in a standardized sample. All laboratories utilized High-Performance Liquid Chromatography (HPLC) with UV detection.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.06 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL0.18 µg/mLReportable
Accuracy (% Recovery) 99.2%97.5%101.5%95.0 - 105.0%
Precision (RSD%) - Intra-day 1.2%2.5%1.8%≤ 5.0%
Precision (RSD%) - Inter-day 2.8%4.1%3.5%≤ 5.0%
Linearity (R²) 0.99950.99820.9991≥ 0.998
Assigned Value (µg/mL) 10.129.8810.2510.00 (Nominal)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. While each laboratory followed a standard operating procedure, slight variations in instrumentation and column specifications were noted.

Sample Preparation

A homogenous batch of this compound with a nominal concentration of 10.00 µg/mL was prepared in a diluent consisting of 50:50 acetonitrile:water and distributed to each participating laboratory.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation:

    • Laboratory A: Agilent 1260 Infinity II LC System

    • Laboratory B: Waters Alliance e2695 Separations Module

    • Laboratory C: Shimadzu Prominence-i LC-2030C 3D

  • Column:

    • Laboratory A & C: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Laboratory B: Waters XBridge C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 70% A to 30% A over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the general workflow of this inter-laboratory comparison study.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Evaluation Phase A Homogenous Sample Preparation (this compound) B Distribution to Participating Labs A->B C Lab A Analysis (HPLC-UV) B->C D Lab B Analysis (HPLC-UV) B->D E Lab C Analysis (HPLC-UV) B->E F Data Submission to Coordinator C->F D->F E->F G Statistical Analysis (z-score, % recovery, etc.) F->G H Issuance of Comparison Report G->H

Inter-laboratory comparison workflow.

Signaling Pathway for Method Validation

The following diagram outlines the decision-making pathway for analytical method validation, a prerequisite for any inter-laboratory comparison.

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Validate Performance Characteristics (Accuracy, Precision, etc.) C->D E Does it meet Acceptance Criteria? D->E F Method is Validated E->F Yes G Revise Method E->G No H Ready for Inter-Lab Comparison F->H G->C

Analytical method validation pathway.

References

A Comparative Guide to Establishing Limits of Detection (LOD) and Quantification (LOQ) for 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for 4-Bromopicolinic acid, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and robust analytical technique. Furthermore, we offer a comparative analysis of alternative methods, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), to assist researchers in selecting the most appropriate technique for their specific needs.

I. Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1][2] It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.[2]

The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[1][2] A common approach for determining the LOQ is to find the concentration that produces a signal-to-noise ratio of 10:1.[2]

These parameters are crucial for the validation of analytical methods, ensuring they are suitable for their intended purpose in drug development and quality control.[2][3]

II. Experimental Protocol: LOD and LOQ Determination for this compound by HPLC-UV

This protocol outlines the steps for determining the LOD and LOQ of this compound based on the calibration curve method, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

1. Materials and Instrumentation:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system equipped with a UV detector, autosampler, and C18 reversed-phase column

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create at least six calibration standards at concentrations expected to be near the LOQ and LOD. For example, concentrations could range from 0.1 µg/mL to 10 µg/mL.

  • Blank Solution: Use the same solvent used for preparing the standard solutions.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common wavelength for pyridines is around 265 nm).

  • Column Temperature: 30 °C

4. Data Collection and Analysis:

  • Inject the blank solution multiple times (e.g., 10 times) to determine the standard deviation of the baseline noise.

  • Inject each of the working standard solutions multiple times (e.g., 6 times).

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standards.

  • Determine the slope (S) of the calibration curve and the standard deviation of the y-intercepts of the regression line (σ).

5. Calculation of LOD and LOQ:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression line

  • S = the slope of the calibration curve

6. Verification:

  • Prepare standard solutions at the calculated LOD and LOQ concentrations.

  • Inject these solutions multiple times to confirm that the signal at the LOD is consistently distinguishable from the noise and that the measurements at the LOQ are precise and accurate.

III. Comparison of Analytical Methods for this compound

The choice of analytical method can significantly impact the sensitivity, selectivity, and speed of analysis. Below is a comparison of common techniques for the quantification of this compound.

Method Principle Typical Sample Preparation Anticipated LOD/LOQ Range Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Dilution in a suitable solvent, filtration.LOD: 0.1-1 µg/mL, LOQ: 0.3-3 µg/mLRobust, widely available, cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds.
HPLC-MS Separation by HPLC, detection by mass-to-charge ratio.Dilution, filtration. May require optimization of ionization source parameters.LOD: 0.1-10 ng/mL, LOQ: 0.3-30 ng/mLHigh sensitivity and selectivity.Higher equipment cost and complexity.
GC-MS Separation of volatile compounds in the gas phase, detection by mass-to-charge ratio.Derivatization to increase volatility and thermal stability may be required.LOD: 1-50 ng/mL, LOQ: 3-150 ng/mLHigh sensitivity and selectivity, excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Dilution in buffer, filtration.LOD: 0.5-5 µg/mL, LOQ: 1.5-15 µg/mLHigh separation efficiency, low sample and reagent consumption.Lower sensitivity compared to MS methods, can be less robust than HPLC.

IV. Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for establishing the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_standards Prepare Stock and Working Standards of this compound method_dev Develop and Optimize HPLC-UV Method prep_standards->method_dev prep_blank Prepare Blank Solution prep_blank->method_dev inject_blank Inject Blank (n≥10) method_dev->inject_blank inject_standards Inject Standards (n≥6) method_dev->inject_standards cal_curve Construct Calibration Curve (Peak Area vs. Concentration) inject_blank->cal_curve inject_standards->cal_curve get_params Determine Slope (S) and Standard Deviation of Intercept (σ) cal_curve->get_params calc_lod Calculate LOD = 3.3 * (σ / S) get_params->calc_lod calc_loq Calculate LOQ = 10 * (σ / S) get_params->calc_loq prep_verify Prepare Solutions at Calculated LOD and LOQ calc_lod->prep_verify calc_loq->prep_verify analyze_verify Analyze Verification Solutions prep_verify->analyze_verify confirm Confirm S/N Ratios and Precision/Accuracy analyze_verify->confirm

Caption: Workflow for LOD and LOQ determination of this compound.

References

A Comparative Guide to Linearity and Range Assessment of Analytical Methods for 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 4-Bromopicolinic acid. The focus is on the critical validation parameters of linearity and range, which are essential for ensuring that an analytical method provides data that is directly proportional to the concentration of the analyte. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance of two distinct HPLC methods in terms of linearity and range for the analysis of this compound. These methods, while hypothetical, represent common approaches in reversed-phase chromatography.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionICH Acceptance Criteria
Linearity
Range5 - 75 µg/mL1 - 100 µg/mLDefined by the user
Correlation Coefficient (r²)0.99950.9998≥ 0.999
y-intercept15085Should be insignificant relative to the response at 100% concentration
Slope25002800-
Residual Sum of Squares1.8e51.2e5Random distribution of residuals
Range
Accuracy (% Recovery)99.2 - 101.5%99.5 - 101.0%Typically 98.0 - 102.0%
Precision (% RSD)≤ 1.5%≤ 1.2%Typically ≤ 2%

Experimental Protocols

Detailed methodologies for the linearity and range assessment of the two hypothetical HPLC methods are provided below.

Method A: Isocratic Elution
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH 4.5) and methanol (B129727) (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Linearity Assessment Protocol:

  • Preparation of Standard Solutions: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. A series of at least five calibration standards are prepared by diluting the stock solution to concentrations ranging from 80% to 120% of the target test concentration.[2] For this method, concentrations of 5, 15, 25, 50, and 75 µg/mL were prepared.

  • Analysis: Each calibration standard is injected in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated using the least squares method.[3] The residuals are also plotted to check for any patterns, which could indicate non-linearity.[3]

Range Assessment Protocol:

  • Preparation of Samples: Samples are prepared at the lower and upper limits of the defined linear range (5 µg/mL and 75 µg/mL).

  • Accuracy: The accuracy is determined by comparing the measured concentration to the known concentration.

  • Precision: The precision is evaluated by calculating the relative standard deviation (%RSD) of replicate injections.

Method B: Gradient Elution
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

Linearity Assessment Protocol:

  • Preparation of Standard Solutions: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of Mobile Phase A and B. A minimum of five calibration standards are prepared across the intended range. For this method, concentrations of 1, 10, 25, 50, and 100 µg/mL were prepared to establish a wider linear range.[2]

  • Analysis: Each standard is injected in triplicate.

  • Data Analysis: Similar to Method A, a calibration curve is constructed, and the correlation coefficient, y-intercept, slope, and residual plot are evaluated.[3]

Range Assessment Protocol:

  • Preparation of Samples: Samples are prepared at the extremes of the linear range (1 µg/mL and 100 µg/mL).

  • Accuracy: The accuracy at the lowest and highest concentrations is determined.

  • Precision: The precision at the limits of the range is assessed through the %RSD of multiple injections.

Visualizations

The following diagram illustrates the general workflow for the assessment of linearity and range in an analytical method.

G Workflow for Linearity and Range Assessment cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_assessment Assessment prep_stock Prepare Stock Solution of this compound prep_standards Prepare a Series of Calibration Standards (Minimum 5 Concentrations) prep_stock->prep_standards injection Inject Each Standard in Replicate (e.g., n=3) prep_standards->injection data_acquisition Acquire Chromatographic Data (Peak Area) injection->data_acquisition plot_curve Plot Mean Peak Area vs. Concentration data_acquisition->plot_curve regression Perform Linear Regression Analysis (Calculate r², slope, y-intercept) plot_curve->regression residuals Analyze Residuals regression->residuals residuals->plot_curve Re-evaluate or modify method linearity_ok Linearity Acceptable residuals->linearity_ok range_assessment Assess Accuracy and Precision at Range Extremes linearity_ok->range_assessment

Caption: Workflow for Linearity and Range Assessment.

References

Validating 4-Bromopicolinic Acid: A Comparative Guide to NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the validation of 4-Bromopicolinic acid. Due to the limited availability of publicly accessible, specific experimental datasets for this compound, this guide presents expected values derived from spectral databases for analogous compounds and general principles of spectroscopic analysis. Detailed experimental protocols and a discussion of alternative analytical techniques are included to support researchers in their own data acquisition and interpretation.

Data Presentation: Spectroscopic Signatures of this compound

The structural confirmation of this compound (CAS No: 30766-03-1, Molecular Formula: C₆H₄BrNO₂, Molecular Weight: 202.01 g/mol ) relies on the precise interpretation of its spectroscopic data. The following tables outline the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4d~2.0
H-57.8 - 8.0dd~5.0, ~2.0
H-68.6 - 8.8d~5.0
-COOH12.0 - 14.0br s-

Note: Chemical shifts are referenced to a standard solvent signal. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C-2 (C=O)165 - 170
C-3125 - 130
C-4 (C-Br)130 - 135
C-5140 - 145
C-6150 - 155
C=O(OH)170 - 175

Table 3: Expected Mass Spectrometry Data for this compound

m/zProposed FragmentRelative Intensity (%)
201/203[M]+ (Molecular Ion)High (Isotopic pattern for Br)
184/186[M-OH]+Moderate
156/158[M-COOH]+Moderate to High
77[C₅H₃N]+Moderate

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are standard protocols for NMR and mass spectrometry analysis of small organic molecules like this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent for injection if using a GC-MS system.

  • Ionization:

    • Utilize electron ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

    • Analyze the fragmentation pattern to identify key structural fragments.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of this compound using NMR and mass spectrometry.

Analytical Workflow for this compound Validation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_validation Data Validation & Comparison Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution MS Mass Spectrometry (e.g., EI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR NMR_Data Acquire FID & Process Spectrum NMR->NMR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Data->Purity_Assessment MS_Data->Structure_Confirmation Comparison Comparison with Reference Data Structure_Confirmation->Comparison Purity_Assessment->Comparison

Caption: Workflow for the validation of this compound.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary techniques for structural elucidation, other methods can provide complementary information.

Table 4: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Br, aromatic C-H).Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity.
Elemental Analysis Percentage composition of C, H, N, and Br.Confirms the empirical and molecular formula.Does not provide structural information; requires high purity.
X-ray Crystallography Definitive three-dimensional molecular structure.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to grow.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High sensitivity and resolving power for separating impurities.Does not provide structural information on its own (can be coupled with MS).

A Comparative Guide to the Quantification of 4-Bromopicolinic Acid: Assessing Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Bromopicolinic acid is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides an objective comparison of common analytical methodologies, offering insights into their performance based on experimental data for structurally similar compounds. Due to a lack of direct comparative studies on this compound, this guide leverages data from the analysis of picolinic acid and its derivatives to provide a foundational assessment.

Comparative Analysis of Quantitative Methods

The selection of an optimal analytical technique for the quantification of this compound hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and robust method. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring derivatization of the analyte.

The following table summarizes the key performance parameters for these methods, compiled from studies on picolinic acid and related pyridine (B92270) carboxylic acids. These values should be considered as representative estimates for method development and validation for this compound.

Performance ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) ~0.1 - 1 µM~0.01 - 0.1 µM~0.1 - 0.5 µM
Limit of Quantification (LOQ) ~0.5 - 5 µM~0.05 - 0.5 µM~0.5 - 2 µM
Linearity (R²) >0.995>0.998>0.995
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%

Experimental Protocols

Detailed methodologies are essential for achieving reliable and reproducible results. Below are generalized protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, based on established methods for similar analytes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is ideal for quantifying trace levels of this compound in complex matrices like biological fluids.

1. Sample Preparation (for biological samples):

  • Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A suitable reversed-phase C18 or HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound, from initial sample handling to final data analysis and reporting.

Quantification_Workflow Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Extraction Extraction / Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction Analysis HPLC-UV or LC-MS/MS Analysis Extraction->Analysis Method_Dev Method Development & Validation Method_Dev->Analysis Integration Peak Integration & Quantification Analysis->Integration Review Data Review & QC Integration->Review Report Final Report Generation Review->Report

Caption: A typical workflow for quantifying this compound.

Signaling Pathways and Logical Relationships

For impurity profiling and degradation studies, understanding the potential formation pathways of this compound is crucial. The following diagram illustrates a hypothetical synthesis and degradation pathway.

Synthesis_Degradation_Pathway Hypothetical Synthesis and Degradation of this compound cluster_synthesis Synthesis Route cluster_degradation Degradation Pathways cluster_impurities Potential Impurities Start_Mat Starting Material (e.g., 4-Bromo-2-methylpyridine) Intermediate Oxidation Intermediate Start_Mat->Intermediate Oxidation Impurity1 Unreacted Starting Material Start_Mat->Impurity1 Product This compound Intermediate->Product Further Oxidation Deg_Product1 Decarboxylation Product (4-Bromopyridine) Product->Deg_Product1 Heat / Light Deg_Product2 Hydrolytic Product (4-Hydroxypicolinic Acid) Product->Deg_Product2 Hydrolysis Impurity2 Over-oxidation Products Product->Impurity2

Caption: Potential synthesis and degradation pathways of this compound.

Safety Operating Guide

Proper Disposal of 4-Bromopicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 4-Bromopicolinic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides essential information and step-by-step procedures for the appropriate disposal of this compound.

Immediate Safety and Hazard Profile

This compound is a halogenated organic compound that presents several hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation. Due to its brominated nature, it is also classified as potentially harmful or toxic to aquatic life. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

Quantitative Data and Regulatory Information

While specific quantitative disposal limits for this compound are not typically published, the disposal of halogenated organic compounds is regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States. A key regulatory threshold to be aware of is the concentration of total halogens in waste streams. For instance, used oil containing more than 1,000 ppm of total halogens is presumed to be a hazardous waste.[1] This principle underscores the need for careful segregation of halogenated waste.

ParameterInformationCitation
Chemical Classification Halogenated Organic Acid[2][3]
Primary Hazards Harmful if swallowed, skin/eye irritant, may cause respiratory irritation.[4]
Environmental Hazards Potentially toxic or harmful to aquatic life.[5][6]
Regulatory Framework Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[4]
Waste Category Halogenated Organic Waste[2][3]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound and its containers is through a licensed hazardous waste management company. Direct disposal down the sanitary sewer is not permitted for this class of compound.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound, including pure unused chemical, solutions, and contaminated labware (e.g., pipette tips, weighing boats).

  • Segregate: this compound is a halogenated organic waste . It must be collected separately from all other waste streams.[2][3]

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).

    • DO NOT mix with inorganic acids or bases.

    • DO NOT dispose of in general laboratory trash or down the drain.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.

  • Label Correctly: Label the container clearly with the words "Hazardous Waste," "Halogenated Organic Waste," and list all constituents, including "this compound" and any solvents used, with their approximate concentrations.

Step 3: Accumulation and Storage

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory that is under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arrange for Pickup and Disposal

  • Contact EHS: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately, ensuring all chemical components are listed.

Experimental Protocols for Chemical Treatment (for specialized facilities)

While not suitable for routine laboratory disposal, advanced methods for the degradation of brominated aromatic compounds exist. These are typically performed at specialized treatment, storage, and disposal facilities (TSDFs).

Catalytic Destruction: One method involves the catalytic destruction of brominated aromatic compounds. In a study, vapors of tetrabromobisphenol A (TBBPA), a complex brominated aromatic compound, were passed through a microbed of a solid porous catalyst like Al-MCM-41. This process effectively split the TBBPA into less complex bromophenols.[2][7] This demonstrates a potential pathway for breaking down such compounds under controlled, high-temperature conditions.

Supercritical Fluid Degradation: Another advanced technique is degradation in supercritical fluids. Research has shown that using supercritical isopropanol (B130326) can achieve high debromination efficiency (over 95%) for brominated flame retardants in plastics. The addition of potassium hydroxide (B78521) (KOH) can further enhance the process and capture the resulting inorganic bromine.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Hazard & Waste Stream Assessment cluster_segregation Segregation & Collection cluster_final Final Disposal Path start This compound Waste (solid, solution, or contaminated material) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes collect_non_halogenated Follow disposal protocol for non-halogenated waste. is_halogenated->collect_non_halogenated No label_container Label container with all constituents and 'Hazardous Waste'. collect_halogenated->label_container store_safely Store container closed in satellite accumulation area. label_container->store_safely ehs_pickup Arrange for pickup by licensed hazardous waste service (EHS). store_safely->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.

References

Essential Safety and Logistical Protocols for Handling 4-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Bromopicolinic acid, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. The following table summarizes the required PPE for handling this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves (for incidental contact)
Handling of Powders/Solids (e.g., weighing, transfers) - Chemical splash goggles or a full-face shield- Chemical-resistant lab coat or coveralls- Double-gloving (e.g., two pairs of nitrile gloves or a nitrile/butyl rubber combination)- Appropriate respiratory protection (see Section 2)- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber for extended contact)- Chemical-resistant apron over a lab coat- Face shield for splash-prone operations
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling the solid powder.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weigh boats, and waste containers, before handling the chemical.

  • Minimize Quantities: Whenever possible, work with the smallest practical quantity of the compound.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before starting a new procedure.

Handling the Solid Compound
  • Weighing:

    • Perform all weighing operations within a chemical fume hood to control airborne dust.

    • Use a disposable weigh boat.

    • For larger quantities where dust generation is likely, or if a fume hood is not available for the balance, a filtered balance enclosure or a glove box is recommended.

    • The Occupational Safety and Health Administration (OSHA) has established a Permissible Exposure Limit (PEL) for total particulates not otherwise regulated at 15 mg/m³ over an 8-hour time-weighted average.[1][2][3] As a best practice, if handling quantities greater than a few grams, or if visible dust is generated, respiratory protection is advised.

  • Transfers: When transferring the powder, do so slowly and carefully to avoid creating dust.

Solution Preparation
  • Add the solvent to the solid this compound slowly to prevent splashing.

  • If the dissolution process generates heat, consider cooling the vessel in an ice bath.

Post-Handling Decontamination
  • Work Surfaces: Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol) and then wipe down with a soap and water solution.

  • Equipment: Clean all reusable equipment thoroughly according to your laboratory's standard operating procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Dispose of single-use PPE in the designated hazardous waste container.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area Designate Handling Area prep_vent Verify Ventilation prep_area->prep_vent prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_sds Review SDS prep_ppe->prep_sds handle_weigh Weigh Solid in Fume Hood prep_sds->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment disp_decontaminate Decontaminate Surfaces & Equipment handle_experiment->disp_decontaminate disp_waste Segregate & Label Hazardous Waste disp_decontaminate->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

Safe Handling Workflow for this compound

Detailed Experimental Protocols: Personal Protective Equipment

Glove Selection
Glove Material Incidental Contact Extended/Immersive Contact Rationale
Nitrile RecommendedUse with caution; double-gloving advisedGood for general chemical resistance and splash protection. However, prolonged exposure to some aromatic and halogenated compounds can lead to degradation.
Butyl Rubber RecommendedHighly Recommended Offers excellent resistance to a wide range of acids and aldehydes.[4]
Neoprene AcceptableRecommendedProvides good resistance to acids and has good physical properties.
Natural Rubber (Latex) Not RecommendedNot RecommendedCan have poor resistance to many organic chemicals and may cause allergic reactions.
Respiratory Protection

Respiratory protection is necessary when there is a risk of inhaling airborne particles of this compound.

Condition Recommended Respirator Cartridge Type
Weighing > 1 gram outside of a fume hood Air-purifying half-mask respiratorCombination Organic Vapor/Acid Gas (OV/AG) with a P100 particulate filter
Visible dust generation Air-purifying half-mask or full-face respiratorCombination Organic Vapor/Acid Gas (OV/AG) with a P100 particulate filter
Spill cleanup of solid material Air-purifying half-mask or full-face respiratorCombination Organic Vapor/Acid Gas (OV/AG) with a P100 particulate filter

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Solid Waste: Collect solid this compound, contaminated weigh boats, and disposable PPE in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and associated hazard pictograms.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps should be disposed of in an appropriate sharps container.

Neutralization Protocol for Acidic Waste

For aqueous waste streams where the only hazardous characteristic is the acidity from this compound, neutralization may be an option before disposal, in accordance with institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any neutralization.

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in a large container.

  • Slow Addition: Slowly and with stirring, add the acidic waste to the basic solution. Be cautious as this can generate gas and heat.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6 and 8).[5][6][7]

  • Disposal: Once neutralized, the solution may be permissible for drain disposal, depending on local regulations and the absence of other hazardous components.[8] Always follow your institution's guidelines.

cluster_waste_id Waste Identification cluster_segregation Segregation & Containment cluster_disposal_path Final Disposal waste_solid Solid Waste seg_solid Labeled Container for Halogenated Solids waste_solid->seg_solid waste_liquid Liquid Waste seg_liquid Labeled Container for Halogenated Liquids waste_liquid->seg_liquid waste_sharps Sharps seg_sharps Sharps Container waste_sharps->seg_sharps disp_pickup Hazardous Waste Pickup by EHS seg_solid->disp_pickup seg_liquid->disp_pickup disp_neutralize Neutralization (if applicable) seg_liquid->disp_neutralize Optional seg_sharps->disp_pickup disp_drain Drain Disposal (post-neutralization & EHS approval) disp_neutralize->disp_drain

Disposal Pathway for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromopicolinic acid
Reactant of Route 2
Reactant of Route 2
4-Bromopicolinic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.